NH2-UAMC1110
Description
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Properties
Molecular Formula |
C21H23F2N5O3 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H23F2N5O3/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30)/t14-/m0/s1 |
InChI Key |
WDZAGMQBKLWFSD-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N |
Origin of Product |
United States |
Foundational & Exploratory
NH2-UAMC1110: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 is a molecule of significant interest in the field of targeted cancer therapy and diagnostics. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed in the microenvironment of various cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is structurally characterized by a quinoline carboxamide core linked to a difluorinated cyanopyrrolidine moiety and an aminobutoxy side chain. This amino group serves as a crucial handle for conjugation to other molecules, such as chelating agents for radiolabeling.
Table 1: Chemical and Physical Properties of this compound and its TFA Salt
| Property | Value | Reference |
| IUPAC Name | (S)-6-(4-aminobutoxy)-N-(2-((S)-2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide | |
| CAS Number | 2990021-73-1 (TFA salt) | [1] |
| Molecular Formula | C23H24F5N5O5 (TFA salt) | [1] |
| Molecular Weight | 545.46 g/mol (TFA salt) | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | >98% (commercially available) | |
| Solubility (TFA salt) | Water: 250 mg/mL (458.33 mM) with sonication | [1] |
| Storage Conditions | Powder: -20°C (sealed, away from moisture) | [1] |
| In solvent: -80°C (6 months), -20°C (1 month) | [1] | |
| SMILES (TFA salt) | O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F | [1] |
Mechanism of Action
The biological activity of this compound is intrinsically linked to its parent compound, UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous epithelial cancers.
UAMC1110 also exhibits inhibitory activity against Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a non-GPX4-dependent ferroptosis suppression pathway. By inhibiting FSP1, UAMC1110 can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell death.
The primary role of this compound is to serve as a bifunctional molecule. The UAMC1110 core provides the targeting moiety for FAP, while the terminal amine group on the butoxy chain allows for covalent attachment of various payloads, such as:
-
Radiometal chelators (e.g., DOTA, NOTA) for the development of PET imaging agents (e.g., 68Ga-FAPI) and targeted radiotherapeutics.
-
Fluorescent dyes for in vitro and in vivo imaging studies.
-
Therapeutic agents for targeted drug delivery.
Signaling Pathways
FAP expression on CAFs has been implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. While a specific signaling pathway for this compound has not been delineated, its targeting of FAP allows for the modulation of these downstream effects.
FSP1 is a key component of a parallel ferroptosis suppression pathway. Its inhibition by UAMC1110 derivatives can lead to the accumulation of lipid peroxides and subsequent cell death.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar UAMC1110 derivatives, a plausible synthetic route is outlined below. This should be considered a general guideline and may require optimization.
Materials:
-
Appropriately substituted quinoline-4-carboxylic acid
-
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
Dissolve the quinoline-4-carboxylic acid derivative in an anhydrous solvent.
-
Add the coupling agents and stir for a few minutes to activate the carboxylic acid.
-
Add (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile and the base.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction mixture and purify the crude product by flash column chromatography.
-
If a protecting group is present on the aminobutoxy chain, perform the deprotection step.
-
Purify the final product by preparative HPLC to obtain this compound of high purity.
-
Characterize the final product by NMR and mass spectrometry.
FAP Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of UAMC1110 and its derivatives against FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO or water)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the recombinant human FAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical tool for the development of FAP-targeted diagnostics and therapeutics. Its well-defined chemical structure, high affinity for FAP, and the presence of a functionalizable amino group make it an ideal platform for conjugation. This guide provides a comprehensive overview of its properties and potential applications, serving as a foundational resource for researchers in the field. Further investigation into its in vivo behavior and the development of novel conjugates will continue to expand its utility in oncology and beyond.
References
The Role of NH2-UAMC1110 in FAP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology and other diseases characterized by active tissue remodeling. Its expression is highly restricted to the stromal compartment of many solid tumors, particularly on cancer-associated fibroblasts (CAFs), while being largely absent in healthy adult tissues. This differential expression profile makes FAP an attractive target for selective therapeutic intervention. UAMC1110 is a highly potent and selective inhibitor of FAP. Its derivative, NH2-UAMC1110, serves as a crucial building block for the development of FAP-targeted diagnostics and therapeutics, particularly radiolabeled imaging agents and radionuclide therapies. This technical guide provides an in-depth overview of the role of this compound in FAP inhibition, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its evaluation.
Core Concept: FAP Inhibition by the UAMC1110 Scaffold
This compound is a derivative of the parent compound UAMC1110, a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold. The inhibitory activity of this class of compounds is primarily attributed to the cyanopyrrolidine "warhead". This functional group forms a covalent adduct with the catalytic serine residue (Ser624) in the active site of FAP, leading to potent and durable inhibition of its enzymatic activity. The quinoline moiety and the glycine linker play crucial roles in orienting the molecule within the active site and contribute to its high affinity and selectivity for FAP over other related serine proteases.
Data Presentation: Quantitative Inhibitory Profile
The potency and selectivity of UAMC1110 and its derivatives are critical parameters for their therapeutic and diagnostic utility. The following table summarizes the available quantitative data on the inhibitory activity of UAMC1110 against FAP and other homologous serine proteases. While specific IC50 values for the this compound derivative are not consistently reported in isolation, its primary function as a linker for larger moieties (like radiotracer chelators) means its inhibitory profile is best represented by the parent compound and its functionalized analogues. The data presented here for UAMC1110 is indicative of the high affinity and selectivity of the core scaffold.
| Compound | Target | IC50 (nM) | Reference(s) |
| UAMC1110 | FAP | 0.43 - 3.2 | [1] |
| UAMC1110 | DPP4 | >10,000 | [1] |
| UAMC1110 | DPP8 | >10,000 | [1] |
| UAMC1110 | DPP9 | >10,000 | [1] |
| UAMC1110 | PREP | 1,800 | [1] |
Signaling Pathways Modulated by FAP Inhibition
Inhibition of FAP activity by molecules derived from the UAMC1110 scaffold has been shown to impact key cellular signaling pathways involved in tumor growth, invasion, and metastasis. The downstream effects of FAP inhibition are complex and context-dependent but are thought to involve the modulation of the tumor microenvironment and direct effects on cancer cell signaling. Two of the prominent pathways affected are the PTEN/PI3K/AKT and the Ras-ERK signaling cascades.
References
The Core Mechanism of NH2-UAMC1110 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-UAMC1110, a derivative of the potent and highly selective Fibroblast Activation Protein (FAP) inhibitor UAMC1110, represents a significant tool in the targeted approach to cancer therapy. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a FAP inhibitor within the tumor microenvironment (TME). The primary mechanism is not direct cytotoxicity to cancer cells, but rather the modulation of the TME through the inhibition of FAP's enzymatic activity. This guide provides a comprehensive overview of the downstream signaling pathways affected, quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Introduction: Fibroblast Activation Protein (FAP) as a Therapeutic Target
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer-specific therapies.[2][3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase/gelatinase functions, plays a crucial role in remodeling the extracellular matrix (ECM), promoting tumor growth, invasion, and metastasis.[2][3] Furthermore, FAP contributes to the creation of an immunosuppressive TME, hindering anti-tumor immune responses.[2]
This compound is a derivative of UAMC1110, a small molecule inhibitor known for its high potency and selectivity for FAP.[4] this compound serves as a critical component in the development of FAP-targeted diagnostics and therapeutics, particularly in the field of theranostics where it can be conjugated to imaging agents or radionuclides.
Core Mechanism of Action: Inhibition of FAP in the Tumor Microenvironment
The principal mechanism of action of this compound in the context of cancer is the specific inhibition of the enzymatic activity of FAP on CAFs. This inhibition does not typically lead to direct cancer cell death through apoptosis or ferroptosis. Instead, it instigates a series of downstream effects that collectively inhibit tumor progression.
The key consequences of FAP inhibition by this compound include:
-
Modulation of the Extracellular Matrix (ECM): FAP's collagenase activity is a major driver in the remodeling of the ECM.[5] By inhibiting FAP, this compound can reduce the degradation of ECM components, thereby hindering cancer cell invasion and metastasis.[3]
-
Suppression of Angiogenesis: FAP has been shown to have pro-angiogenic functions.[6] Pharmacologic inhibition of FAP can lead to a decrease in blood vessel density within tumors.[3]
-
Alleviation of Immune Suppression: FAP-expressing CAFs contribute to an immunosuppressive TME. FAP inhibition can lead to an increase in the infiltration of anti-tumor immune cells, such as CD8+ T cells, into the tumor.[7]
Signaling Pathways Modulated by FAP Inhibition
FAP influences several critical signaling pathways that promote tumorigenesis. By inhibiting FAP, this compound can indirectly modulate these pathways, leading to anti-tumor effects.
FAK Signaling Pathway
FAP regulates the Focal Adhesion Kinase (FAK) pathway, which is essential for cell migration. Inhibition of FAP can disrupt FAK signaling, thereby reducing cancer cell migration and invasion.
Caption: FAP-mediated activation of the FAK signaling pathway promoting cell migration and invasion.
PI3K/Akt and Ras-ERK Signaling Pathways
FAP expression has been linked to the activation of the PI3K/Akt and Ras-ERK signaling pathways, which are central to cell proliferation, survival, and motility. Downregulation of FAP has been shown to suppress these pathways.[8]
Caption: FAP-mediated activation of PI3K/Akt and Ras-ERK pathways promoting cell proliferation.
TGF-β Signaling Pathway
FAP can influence the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in CAF activation and the creation of an immunosuppressive TME. FAP inhibition can alter TGF-β activation.[9]
Caption: FAP's role in TGF-β signaling, leading to CAF activation and immune suppression.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of UAMC1110 and its derivatives.
Table 1: In Vitro Potency and Selectivity of UAMC1110 Derivatives
| Compound/Derivative | Target | IC50 (nM) | Selectivity vs. Related Proteases | Reference |
| UAMC1110 | FAP | 0.43 - 3.2 | >1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |
| Biotin-labeled UAMC1110 | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |
| Cy3-labeled UAMC1110 | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |
| Cy5-labeled UAMC1110 | FAP | Subnanomolar | Some cross-reactivity with DPP8, DPP9 | [10] |
Table 2: Preclinical Efficacy of FAP-Targeted Radiotherapy
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T cell Infiltration (% of leukocytes) | Reference |
| Vehicle Control | - | 7.5 | [7] |
| 177Lu-FAP-2287 | 74 | 16.9 | [7] |
| anti-PD-1 | 57 | Not significantly increased | [7] |
| 177Lu-FAP-2287 + anti-PD-1 | 92 | 18.0 | [7] |
Table 3: Effects of FAP Modulation on Cancer Cell Phenotypes
| Cell Line | FAP Modulation | Effect on Cell Viability/Proliferation | Effect on Cell Invasion | Reference |
| KB (Oral Squamous Cell Carcinoma) | FAP knockdown (shRNA) | Significantly reduced | Significantly reduced | [8] |
| SW1116 (Colorectal Cancer) | FAP-α overexpression | - | Increased VEGF-A expression | [6] |
| HT29 (Colorectal Cancer) | FAP-α silencing | Inhibited HUVEC proliferation in co-culture | Decreased VEGF-A expression | [6] |
Detailed Experimental Protocols
FAP Enzymatic Activity Assay (Fluorogenic)
This protocol describes the measurement of FAP enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human FAP enzyme
-
FAP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in FAP Assay Buffer.
-
In a 96-well black microplate, add 10 µL of the inhibitor dilutions to the respective wells. Include a positive control (buffer only) and a negative control (no enzyme).
-
Dilute the recombinant human FAP enzyme in FAP Assay Buffer to the desired concentration (e.g., 25 ng/µL).
-
Add 10 µL of the diluted FAP enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic FAP substrate solution in FAP Assay Buffer (e.g., 100 µM).
-
Initiate the enzymatic reaction by adding 80 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the FAP enzymatic activity assay.
Cell Viability Assay (MTT)
This protocol outlines the procedure for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plate
-
Spectrophotometer (570 nm)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the inhibitor).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Invasion Assay (Boyden Chamber)
This protocol describes how to measure the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with the fixation solution.
-
Stain the invading cells with the staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion relative to the control.
Conclusion
The mechanism of action of this compound in cancer is centered on its ability to potently and selectively inhibit FAP in the tumor microenvironment. This inhibition leads to a cascade of anti-tumor effects, including the normalization of the ECM, suppression of angiogenesis, and a reduction in immune suppression. While this compound does not appear to directly induce apoptotic or ferroptotic cell death in cancer cells, its ability to remodel the TME makes it a powerful tool for targeted cancer therapy, especially when used to deliver cytotoxic payloads in a theranostic approach. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of FAP inhibition in oncology.
References
- 1. researchhub.com [researchhub.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westbioscience.com [westbioscience.com]
- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
A Comprehensive Technical Guide to NH2-UAMC1110 as a Precursor for FAPI Radiotracers
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression in the stroma of numerous cancers, while being largely absent in healthy tissues.[1] This differential expression makes it an ideal candidate for targeted cancer diagnosis and therapy. Fibroblast Activation Protein Inhibitors (FAPI) have been developed to bind to FAP with high affinity and specificity. When labeled with radionuclides, these inhibitors serve as powerful radiotracers for Positron Emission Tomography (PET) imaging, enabling precise tumor localization and staging.[1]
Among the various FAP inhibitors, UAMC1110 stands out as a highly potent and selective small molecule.[2][3] Its derivative, NH2-UAMC1110, serves as a crucial precursor for the synthesis of a new generation of FAPI radiotracers.[4][5] This technical guide provides an in-depth overview of this compound, detailing its role in the synthesis of FAPI radiotracers, experimental protocols for their evaluation, and the underlying biological pathways.
This compound: The Core Precursor
This compound is a derivative of the potent FAP inhibitor UAMC1110.[4] Its chemical structure incorporates a primary amine (-NH2) group, which acts as a versatile chemical handle for conjugation. This functional group allows for the covalent attachment of various chelating agents, which are essential for stably incorporating a radionuclide. This modular approach enables the development of a wide array of FAPI radiotracers with different radioisotopes for both diagnostic and therapeutic (theranostic) applications.
Chemical Properties of this compound:
-
IUPAC Name: (S)-6-(4-aminobutoxy)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide[6]
-
Molecular Formula: C21H23F2N5O3[6]
-
Molecular Weight: 431.44 g/mol [6]
Synthesis and Radiolabeling of FAPI Radiotracers
The synthesis of a FAPI radiotracer from this compound is a multi-step process that involves the conjugation of a chelator to the this compound core, followed by radiolabeling with a suitable radionuclide.
Experimental Protocol: Gallium-68 (⁶⁸Ga) Labeling
Gallium-68 is a positron-emitting radionuclide widely used for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.
Materials:
-
⁶⁸GaCl₃ in 0.05 N HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Chelator-conjugated FAPI precursor (e.g., DOTA-FAPI).
-
Sodium acetate buffer (0.5 M).
-
Reaction vial.
-
Heating block.
-
Quality control systems (e.g., radio-HPLC, radio-TLC).
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator into a reaction vial.[7]
-
Add the chelator-conjugated FAPI precursor to the vial.
-
Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[7][8]
-
Incubate the reaction mixture at 95°C for 15-20 minutes.[8]
-
Perform quality control to determine the radiochemical purity and yield.
Experimental Protocol: Fluorine-18 (¹⁸F) Labeling
Fluorine-18 is another important PET radionuclide with a longer half-life than ⁶⁸Ga, allowing for more flexible imaging protocols and distribution to sites without a generator.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Chelator-conjugated FAPI precursor suitable for ¹⁸F-labeling (e.g., NOTA-FAPI).
-
Aluminum chloride (AlCl₃).
-
Reaction buffer.
-
Automated synthesis module.
Procedure:
-
The labeling of precursors like NOTA-PD-FAPI and NOTA-DD-FAPI can be performed with Fluorine-18.[9]
-
An automated synthesis process is typically used for ¹⁸F-labeling.[10]
-
The final product, such as [¹⁸F]AlF-P-FAPI, can be produced with a non-decay corrected radiochemical yield of approximately 32 ± 6%.[10]
-
The total synthesis time is typically around 42 minutes.[10]
In Vitro Evaluation of FAPI Radiotracers
Before preclinical in vivo studies, the synthesized FAPI radiotracers must be rigorously evaluated in vitro to determine their binding affinity, specificity, and cellular behavior.
Experimental Protocol: Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of the FAPI tracer required to inhibit 50% of the binding of a known radioligand to FAP, providing a measure of its binding affinity (IC50).
Materials:
-
A known FAP radioligand.
-
Varying concentrations of the non-radiolabeled FAPI compound.
-
Cell culture medium and buffers.
-
Gamma counter.
Procedure:
-
Plate FAP-expressing cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with a fixed concentration of the known FAP radioligand and increasing concentrations of the new FAPI compound.
-
After incubation, wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the bound radioactivity as a function of the FAPI compound concentration to determine the IC50 value.
| Compound | IC50 (nM) for FAP | Reference |
| UAMC1110 | 3.2 | [2] |
| UAMC1110 | 4.17 | [11] |
| FAPI derivative 1a | 6.11 | [11] |
| FAPI derivative 1b | 15.1 | [11] |
| FAPI derivative 1c | 92.1 | [11] |
| NOTA-PD-FAPI | 0.13 ± 0.07 | [9] |
| NOTA-DD-FAPI | 0.21 ± 0.06 | [9] |
| FAPI-04 | 4.04 ± 1.64 | [7] |
| BiFAPI | 11.43 ± 1.66 | [7] |
Experimental Protocol: Cell Uptake, Internalization, and Efflux Assays
These assays assess the interaction of the radiotracer with FAP-expressing cells.
Procedure:
-
Uptake: Incubate FAP-expressing cells with the radiolabeled FAPI tracer for various time points (e.g., 5, 30, 60, 120 minutes).[7][11] Wash the cells and measure the cell-associated radioactivity.
-
Internalization: After the uptake incubation, treat the cells with an acid buffer (e.g., glycine HCl) to strip off surface-bound radioactivity.[11] The remaining radioactivity represents the internalized fraction.
-
Efflux: After the uptake period, replace the radioactive medium with fresh, non-radioactive medium and incubate for various time points. Measure the radioactivity remaining in the cells over time to determine the efflux rate.[12]
| Radiotracer | Cell Line | Uptake (%ID/1 mio. cells at 5 min) | Internalization Rate (60 min) | Reference |
| [¹⁸F]1a | A549-FAP | 4.85 | 61% | [11] |
| [¹⁸F]1b | A549-FAP | 5.15 | 57% | [11] |
| [⁶⁸Ga]FAPI-04 | A549-FAP | 3.41 | 64% | [11] |
Preclinical In Vivo Evaluation
Animal models are used to evaluate the biodistribution, pharmacokinetics, and tumor-targeting capabilities of the FAPI radiotracers.
Experimental Protocol: Biodistribution Studies in Xenograft Models
Procedure:
-
Implant FAP-expressing tumor cells (e.g., U87MG, A549-FAP) subcutaneously into immunodeficient mice.[11][13]
-
Once tumors reach a suitable size, inject the radiolabeled FAPI tracer intravenously.
-
At various time points post-injection (e.g., 10, 30, 60, 90 minutes), euthanize groups of mice.[14]
-
Dissect tumors and major organs, weigh them, and measure the radioactivity in a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (60 min) | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | >100 | [10] |
| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6 | ~40 | [10] |
| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5 | ~30 | [10] |
| [⁶⁸Ga]DOTA-2P(FAPI)₂ | Patient-derived | ~10 | ~100 | [15] |
| [⁶⁸Ga]FAPI-46 | Patient-derived | ~5 | ~50 | [15] |
| [¹⁸F]1a (brain) | U87MG | 1.06 ± 0.23 (at 62.5 min) | N/A | [11] |
| [¹⁸F]1b (brain) | U87MG | 1.09 ± 0.25 (at 62.5 min) | N/A | [11] |
Experimental Protocol: Micro-PET/CT Imaging
Procedure:
-
Anesthetize tumor-bearing mice and inject the FAPI radiotracer.
-
Acquire dynamic or static PET/CT images at specified time points.[11]
-
For blocking studies, pre-inject a non-radiolabeled FAP inhibitor (like UAMC1110) to confirm the specificity of tracer uptake.[11]
-
Analyze the images to visualize tracer distribution and quantify uptake in the tumor and other organs.
FAP Signaling and Mechanism of Action
FAP is a type II transmembrane serine protease that is highly expressed by cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME).[16][17] CAFs play a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the immune system.[16] FAP's enzymatic activity contributes to these pro-tumorigenic functions.
FAPI radiotracers, derived from precursors like this compound, bind with high affinity to FAP on CAFs. This binding allows for the non-invasive visualization of FAP-expressing tumors using PET imaging.[1] Furthermore, by replacing the diagnostic radionuclide with a therapeutic one (e.g., ¹⁷⁷Lu), these agents can be used for targeted radionuclide therapy, delivering a cytotoxic radiation dose directly to the tumor microenvironment while sparing healthy tissues.
Conclusion
This compound is a cornerstone precursor for the development of advanced FAPI radiotracers. Its chemical structure provides the necessary functionality for conjugation with various chelators, enabling the synthesis of a diverse portfolio of imaging and therapeutic agents. The resulting radiotracers have demonstrated excellent FAP binding affinity, favorable pharmacokinetics, and high tumor uptake in preclinical and clinical studies. As research continues, FAPI radiotracers derived from this compound hold immense promise for improving the diagnosis, staging, and treatment of a wide range of cancers, heralding a new era of precision oncology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of fibroblast activation protein in tumors
An In-depth Technical Guide: The Biological Significance of Fibroblast Activation Protein in Tumors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a pivotal player in the tumor microenvironment (TME). While its expression is scarce in healthy adult tissues, FAP is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial carcinomas.[1][2][3][4][5] This differential expression profile makes FAP an attractive biomarker and a promising therapeutic target. FAP contributes to cancer progression through multiple mechanisms, including extensive remodeling of the extracellular matrix (ECM), promotion of angiogenesis, and the establishment of an immunosuppressive TME.[1][6][7][8] Its enzymatic and non-enzymatic functions influence key intracellular signaling pathways that drive tumor cell proliferation, invasion, and metastasis. This technical guide provides a comprehensive overview of the biological significance of FAP in oncology, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support ongoing research and drug development efforts.
Introduction: The Central Role of FAP in the Tumor Microenvironment
The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the non-cellular ECM, which collectively dictates tumor progression and therapeutic response.[9] Among the stromal cell populations, CAFs are one of the most abundant and influential components, capable of making up as much as 90% of the cellular mass in certain cancers.[6][8] These activated fibroblasts engage in a dynamic crosstalk with cancer cells, fostering a permissive environment for tumor growth.[1][10]
A key molecular marker and mediator of CAF activity is Fibroblast Activation Protein (FAP).[6][8][10] FAP, also known as seprase, is a 170 kDa protease with both dipeptidyl peptidase and endopeptidase/collagenase activities.[3][9][11] Its expression is highly restricted under normal physiological conditions but becomes robustly induced in the reactive stroma of tumors, areas of wound healing, and sites of chronic inflammation.[4][5] This tumor-specific expression pattern has positioned FAP at the forefront of research into novel cancer diagnostics and targeted therapies.[2][4][11]
The Multifaceted Functions of FAP in Tumor Progression
FAP exerts its pro-tumorigenic effects through several interconnected mechanisms that fundamentally reshape the TME.
Extracellular Matrix Remodeling and Invasion
One of the most well-documented roles of FAP is its ability to remodel the ECM.[2][7][12] Its endopeptidase activity allows for the degradation of key ECM components, including denatured type I collagen and fibronectin.[3][13][14] This proteolytic activity creates pathways for cancer cells to invade surrounding tissues and metastasize to distant sites.[1][5][7][10]
Furthermore, FAP-expressing fibroblasts actively reorganize the ECM architecture, aligning collagen and fibronectin fibers into parallel tracks that enhance the directional migration and velocity of cancer cells.[10][13][15] This process is often mediated through the interaction of cancer cells with the remodeled matrix via β1-integrins, which in turn activates downstream signaling cascades promoting cell motility.[13][16]
Angiogenesis
FAP plays a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][7][16] FAP expression has been identified on the surface of endothelial cells within the tumor microvasculature in various malignancies, including breast cancer and gastric carcinoma.[7][16] Studies have shown that high FAP expression correlates positively with increased microvessel density (MVD) in tumors like colorectal cancer.[17] Mechanistically, FAP may promote angiogenesis by influencing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[16]
Immunosuppression
A critical function of FAP in the TME is its contribution to a profoundly immunosuppressive landscape, which allows tumors to evade immune surveillance.[6][8][18] FAP-positive CAFs orchestrate this immunosuppression through several actions:
-
Secretion of Immunosuppressive Cytokines: They release factors such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which directly inhibit the activity and proliferation of anti-tumor T cells.[6][8]
-
Recruitment of Suppressive Immune Cells: FAP+ CAFs secrete chemokines like CCL2 and CXCL12.[8] CCL2 attracts myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while CXCL12 can exclude cytotoxic T cells from the tumor core.[8][18][19]
-
Induction of T-cell Anergy: By interfering with the function of dendritic cells and T cells, FAP+ CAFs can suppress the generation of an effective anti-tumor immune response.[1][7] Studies have also confirmed that FAP can promote the generation of regulatory T cells (Tregs) and TAMs.[20]
FAP-Mediated Signaling Pathways
FAP's influence on tumor biology is mediated through the modulation of critical intracellular signaling pathways in both cancer cells and stromal cells. There are two main hypotheses for its action: an indirect mechanism via ECM remodeling and a direct mechanism through the alteration of signaling cascades that control cell proliferation and survival.[7][16]
Key pathways affected by FAP include:
-
PI3K/Akt Pathway: Activation of this pathway by FAP is a recurring theme in many cancers, leading to enhanced cell proliferation, survival, and invasion.[7][16][21][22][23]
-
Ras-ERK Pathway: FAP expression has been shown to activate the Ras-ERK pathway, another central regulator of cell growth and proliferation.[7][16]
-
Integrin/Focal Adhesion Kinase (FAK) Signaling: By remodeling the ECM, FAP influences how cells interact with their surroundings through integrins. This engagement activates FAK, a key regulator of cell migration and adhesion.[12][13][16]
-
STAT3-CCL2 Signaling: In CAFs, FAP has been shown to drive the production of the chemokine CCL2 via a STAT3-dependent mechanism, which is crucial for the recruitment of immunosuppressive MDSCs.[3][18]
Figure 1: Key signaling pathways influenced by FAP expression in the tumor microenvironment.
Quantitative Data: FAP Expression and Prognostic Significance
The widespread expression of FAP across various tumor types and its correlation with clinical outcomes underscore its importance as a biomarker.
Table 1: FAP Expression Across Various Solid Tumors
| Tumor Type | FAP Expression Frequency (%) | Primary Cellular Localization | References |
| Epithelial Carcinomas (General) | >90% | Cancer-Associated Fibroblasts (Stroma) | [1][2][3][4] |
| Breast Cancer | High Prevalence | Stroma; some tumor cells | [6][8][9][24][25] |
| Pancreatic Cancer | High Prevalence (>90%) | Stroma; some tumor cells | [6][8][9][25] |
| Colorectal Cancer | 50-90% | Stroma; some tumor cells | [1][8][19][25] |
| Lung Cancer | High Prevalence | Stroma | [2][9][24] |
| Ovarian Cancer | High Prevalence | Stroma; some tumor cells | [2][8][25] |
| Gastric Cancer | High Prevalence | Primarily tumor cells; some stroma | [8][16] |
| Head and Neck (HNSC) | Upregulated | Stroma and Tumor Cells | [21][22][23][26] |
Table 2: Prognostic Significance of High FAP Expression
| Tumor Type | Association with Overall Survival (OS) | Association with Metastasis/Invasion | References |
| Pan-Cancer Analysis | Generally associated with poor prognosis | Correlates with advanced stage | [9][21][22][27] |
| Colorectal Cancer | Associated with poor survival | Associated with lymph node & liver metastasis | [17][19][25][28] |
| Gastric Cancer | Associated with worse overall survival | Correlates with lymph node metastasis | [16] |
| Pancreatic Cancer | Associated with poor survival | Promotes invasion | [13][25] |
| Head and Neck (HNSC) | Associated with poorer survival rates | Promotes invasion and migration | [21][22][23][26] |
| Breast Cancer | Conflicting Data | Promotes invasion | [9][25] |
| Ovarian Cancer | Associated with poor prognosis | Promotes invasion | [16][25] |
Note: While the prevailing evidence links high FAP expression to poor prognosis, some conflicting studies exist, suggesting its role may be context-dependent.[9]
Experimental Protocols for FAP Analysis
Reliable and reproducible methods are essential for studying FAP. Below are standardized protocols for key experimental techniques.
Protocol 5.1: Immunohistochemical (IHC) Staining for FAP in FFPE Tissues
This protocol outlines the detection of FAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
-
-
Blocking and Staining:
-
Quench endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes. Rinse with TBST.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with a primary anti-FAP antibody (e.g., rabbit monoclonal, diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse with water, followed by a brief dip in a bluing reagent (e.g., 0.1% sodium bicarbonate).
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (70%, 95%, 100%) and clear with xylene.
-
Coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope. FAP-positive staining will appear as a brown signal, primarily in the stromal compartment.
-
Protocol 5.2: In Vitro Cancer Cell Invasion Assay Using a Transwell System
This protocol assesses the ability of FAP-expressing CAFs to promote the invasion of cancer cells through a basement membrane matrix.
Figure 2: Experimental workflow for a CAF co-culture transwell invasion assay.
FAP as a Therapeutic Target
The highly selective expression of FAP in the TME of most carcinomas makes it an exceptionally attractive target for cancer therapy.[2][4][6][11][12] The goal of FAP-targeted therapies is to disrupt the supportive stromal environment, thereby inhibiting tumor growth, enhancing immune responses, and improving the delivery and efficacy of other treatments. Several strategies are under active investigation.[7][11]
-
Enzymatic Inhibitors: Small molecules or antibodies designed to block the proteolytic activity of FAP.
-
FAP-Activated Prodrugs: Chemotherapeutic agents that are inactive until cleaved and activated by FAP's enzymatic activity within the TME, concentrating their cytotoxic effects at the tumor site.[7][11]
-
Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting FAP are linked to potent cytotoxic drugs, delivering them directly to FAP-expressing CAFs.
-
CAR-T Cell Therapy: T cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes FAP, enabling them to identify and eliminate FAP-positive CAFs.[7][11]
-
Radioligand Therapy (Theranostics): FAP-targeting molecules are conjugated to radioisotopes for both imaging (diagnosis) and therapy (delivering targeted radiation to the tumor stroma).[28]
-
Vaccines: Therapeutic vaccines designed to elicit a T-cell response against FAP-expressing cells.[11]
Figure 3: An overview of therapeutic strategies targeting Fibroblast Activation Protein.
Conclusion and Future Directions
Fibroblast Activation Protein is unequivocally a central orchestrator of the pro-tumorigenic microenvironment. Its roles in ECM remodeling, angiogenesis, and immune suppression are fundamental to the progression of a wide array of solid tumors. The wealth of data correlating its expression with poor clinical outcomes solidifies its standing as a crucial prognostic biomarker.
Despite significant progress, challenges remain. The heterogeneity of CAFs and the context-dependent roles of FAP in different tumor types require further investigation.[6][8] Some studies have even pointed to a potential tumor-suppressive role in specific scenarios, highlighting the complexity of its biology.[1] Future research should focus on elucidating the precise non-enzymatic functions of FAP, identifying its full range of substrates in the TME, and refining patient selection for FAP-targeted therapies. The continued development of innovative therapeutic modalities targeting FAP holds immense promise for disrupting the tumor-stroma axis and improving outcomes for cancer patients.
References
- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Association of future cancer metastases with fibroblast activation protein-α: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 12. aimed-analytics.com [aimed-analytics.com]
- 13. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive values of FAP and HGF for tumor angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 20. Fibroblast activation proteins-α suppress tumor immunity by regulating T cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis | PLOS One [journals.plos.org]
- 26. FAP Serves as a Prognostic Biomarker in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 28. High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Tumor Microenvironment with FAP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key component of the TME is the cancer-associated fibroblast (CAF), which actively contributes to creating an immunosuppressive and pro-tumorigenic milieu. Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on CAFs in the stroma of over 90% of epithelial carcinomas, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for both cancer diagnosis and therapy. This technical guide provides an in-depth exploration of the role of FAP in the TME and the therapeutic potential of FAP inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of FAP Inhibitors
The following tables summarize key quantitative data for various FAP inhibitors from preclinical and clinical studies, facilitating a comparative assessment of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency of FAP Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| UAMC1110 | Human FAP | 0.43 - 3.2 | Recombinant human FAP, fluorogenic substrate | |
| Human DPP4 | >10,000 | Recombinant human DPP4 | ||
| Human DPP8 | >10,000 | Recombinant human DPP8 | ||
| Human DPP9 | 4,700 | Recombinant human DPP9 | ||
| Human PREP | >10,000 | Recombinant human PREP | ||
| Talabostat (PT-100) | FAP | 560 | Not specified | |
| DPP-IV | <4 | Not specified | ||
| DPP8 | 4 | Not specified | ||
| DPP9 | 11 | Not specified | ||
| FAPI-46 | Human FAP | 1.2 | FAP protease activity assay | |
| FAP-2286 | Human FAP | 3.2 | FAP protease activity assay | |
| Mouse FAP | 22.1 | FAP protease activity assay | ||
| Human DPP4 | >10,000 | Recombinant human DPP4 | ||
| Human PREP | >1,000 | Recombinant human PREP | ||
| DOTAGA.Glu(FAPi)2 | Human FAP | 0.26 | Not specified |
Table 2: Preclinical Efficacy of FAP Inhibitors
| Inhibitor | Cancer Model | Treatment | Key Findings | Reference |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenografts | Single dose (30 or 60 MBq) | Significant tumor growth inhibition; Mean tumor volume ≤ 37 mm³ on day 14 post-injection. | |
| Sarcoma PDX model | Single dose (30 or 60 MBq) | Significant antitumor activity; Treatment-to-control ratio of 45% for both doses on day 19. | ||
| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenografts | Single dose (30 MBq) | Suppressed tumor growth, but less sustained compared to ¹⁷⁷Lu-FAP-2286. |
Table 3: Pharmacokinetic Parameters of FAP Inhibitors
| Inhibitor | Species | Key Parameters | Reference |
| FAP-activated prodrug (ERGETGP-S12ADT) | Mouse | Plasma t1/2: ~4.5 hrs; Tumor t1/2: ~12 hrs | |
| UAMC1110 derivative (Inhibitor 26) | Mouse | Plasma stability (24h): 80%; Microsomal stability (24h): 70% | |
| ⁶⁸Ga-FT-FAPI | Mouse | Blood clearance t1/2β: 26.1 min | |
| Human | Blood clearance t1/2β: 75.0 min | ||
| ⁶⁸Ga-FAPI-04 | Human | Blood clearance t1/2β: 77.2 min |
Table 4: Clinical Trial Outcomes for FAP Inhibitors
| Inhibitor | Cancer Type | Phase | N | Treatment Regimen | Key Outcomes | Reference |
| Talabostat (Val-boroPro) | Metastatic Colorectal Cancer | II | 28 | 200 µg p.o. BID | No objective responses; Stable Disease: 21% (6/28) for a median of 25 weeks. | |
| ⁹⁰Y-FAPI-46 | Advanced Solid Tumors | Case Series | 9 | 3.8 - 7.4 GBq | Post-treatment uptake in tumor lesions in 78% (7/9) of patients. | |
| Talabostat + Pembrolizumab | Advanced Solid Cancers | II | - | Talabostat PO BID (days 1-14) + Pembrolizumab IV (day 1) every 21 days | Ongoing trial to evaluate safety and efficacy. |
Table 5: Biodistribution of FAPI Radiopharmaceuticals in Preclinical Models (%ID/g)
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor | Kidney | Liver |
| ⁶⁸Ga-FAP-2286 | HEK-FAP xenograft | 0.5 h | 9.8 | - | - |
| 1 h | 10.6 | - | - | ||
| ⁶⁸Ga-FAPI-46 | HEK-FAP xenograft | 0.5 h | 9.3 | - | - |
| 1 h | 10.1 | - | - | ||
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenograft | 3 h | 21.1 | 2.2 | - |
| 72 h | 16.4 | 0.6 | - | ||
| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenograft | 3 h | - | 0.7 | - |
| 24 h | 3.8 | - | - | ||
| 72 h | 1.6 | 0.2 | - | ||
| ⁶⁸Ga-DOTA.SA.FAPi | HT-29 xenograft | 1 h | 5.2 | - | - |
(Data extracted from Zboralski et al., 2022 and Lindner et al., 2020)
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the research and development of FAP inhibitors.
Protocol 1: In Vitro FAP Enzyme Activity Assay (Fluorogenic)
This protocol describes a method to measure the enzymatic activity of FAP and to determine the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
Recombinant human FAP enzyme
-
FAP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 1 mg/ml BSA)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Test FAP inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired final concentration in FAP assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds in FAP assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add a defined amount of recombinant human FAP enzyme to each well of the 96-well plate.
-
Add the serially diluted test inhibitors and controls to the respective wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis for FAP-Mediated Signaling
This protocol outlines the steps to investigate the effect of FAP inhibitors on downstream signaling pathways, such as PI3K/Akt and FAK.
Materials:
-
Cancer-associated fibroblast (CAF) or FAP-expressing cell line
-
FAP inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAP, anti-phospho-Akt, anti-Akt, anti-phospho-FAK, anti-FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture CAFs or FAP-expressing cells to the desired confluency.
-
Treat the cells with the FAP inhibitor at various concentrations and time points. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Protocol 3: Immunohistochemistry (IHC) for FAP Expression in Tumor Tissue
This protocol provides a method for detecting the expression and localization of FAP in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against FAP (e.g., monoclonal antibody clone SP325)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath).
-
Allow the slides to cool and then wash with PBS.
-
Block endogenous peroxidase activity by incubating the sections with hydrogen peroxide solution.
-
Wash with PBS and block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary anti-FAP antibody at the optimal dilution overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate.
-
Wash with PBS and apply the DAB chromogen substrate. Monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
Examine the slides under a microscope to assess FAP expression and localization within the tumor stroma.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving FAP and a typical experimental workflow for evaluating FAP inhibitors.
NH2-UAMC1110: A Technical Guide to Stability and Solubility for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-UAMC1110, a derivative of the potent and selective Fibroblast Activation Protein (FAP) inhibitor UAMC1110, is a key intermediate in the synthesis of innovative radiopharmaceuticals for cancer diagnosis and therapy. Understanding its stability and solubility characteristics is paramount for the successful development of these targeted agents. This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound, outlines detailed experimental protocols for its characterization, and explores the signaling pathways associated with its molecular target, FAP.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers, as well as in tissues undergoing remodeling and fibrosis. Its restricted expression in healthy tissues makes it an attractive target for targeted drug delivery and molecular imaging. This compound serves as a crucial building block for the development of FAP-targeted radiotracers. This document aims to provide a detailed technical resource on the stability and solubility of this compound to support its application in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄F₅N₅O₅ | N/A |
| Molecular Weight | 545.46 g/mol | N/A |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | >98% (HPLC) | N/A |
| CAS Number | 2990021-73-1 | --INVALID-LINK-- |
Solubility Characteristics
A thorough understanding of the solubility of this compound is critical for its handling, formulation, and in vitro/in vivo testing.
Aqueous and Organic Solvent Solubility
Quantitative solubility data for this compound in a range of solvents is essential for developing appropriate formulations.
| Solvent | Solubility | Method | Notes |
| Water | 250 mg/mL (458.33 mM) | N/A | Requires sonication for dissolution.[1] |
| DMSO | Soluble (qualitative) | N/A | Stock solutions are often prepared in DMSO. |
| PEG300, Tween-80, Saline | ≥ 2.5 mg/mL (in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) | N/A | For the parent compound UAMC1110.[2] |
| SBE-β-CD in Saline | ≥ 2.5 mg/mL (in 10% DMSO/90% (20% SBE-β-CD in Saline)) | N/A | For the parent compound UAMC1110.[2] |
| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO/90% Corn Oil) | N/A | For the parent compound UAMC1110.[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable detector or UV/Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV/Vis spectrophotometric method.
-
Calculate the solubility of this compound in the solvent.
Workflow for solubility determination using the shake-flask method.
Stability Characteristics
Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.
Storage Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Solid | Recommended storage at -20°C in a sealed container, away from moisture.[4] | |
| Stock Solution (-80°C) | 6 months | In a suitable solvent. |
| Stock Solution (-20°C) | 1 month | In a suitable solvent. |
Stability in Biological Matrices
The stability of this compound derivatives has been investigated in biological fluids, which is critical for predicting their in vivo behavior. Radiolabeled UAMC1110 derivatives have shown stability in human serum and PBS.[5] For instance, ¹⁸F-labeled UAMC1110 derivatives showed no obvious metabolites in plasma one hour after injection, indicating good in vivo stability.[6]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Workflow for forced degradation studies of this compound.
Target-Related Signaling Pathways
This compound is a derivative of UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is implicated in various signaling pathways that promote tumor growth, invasion, and angiogenesis.[6][8][9][10] Understanding these pathways provides a rationale for the development of FAP-targeted therapies.
Key signaling pathways potentially modulated by FAP inhibition include:
-
PI3K/Akt Pathway: This pathway is crucial for cell proliferation, survival, and growth. FAP expression has been shown to upregulate this pathway in some cancer cells.[9]
-
ERK Pathway: The Ras-ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. FAP has been implicated in the activation of this pathway.[6][10]
Potential signaling pathways affected by FAP inhibition.
Conclusion
This compound is a valuable molecule for the development of FAP-targeted agents. This technical guide has summarized the available information on its stability and solubility and provided standardized protocols for its further characterization. A comprehensive understanding of these properties is essential for the successful translation of this compound-based compounds from the laboratory to clinical applications. Further studies are warranted to generate more specific quantitative data on the stability and solubility of this compound in a broader range of pharmaceutically relevant conditions.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
NH2-UAMC1110: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for NH2-UAMC1110, a derivative of the potent and selective Fibroblast Activation Protein (FAP) inhibitor, UAMC1110. This document is intended for use by qualified personnel in research and drug development settings.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound Trifluoroacetate (TFA) is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed.
General Precautions
While not classified as hazardous, it is recommended to handle this compound TFA with the care required for all laboratory chemicals.[1] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] Use in a well-ventilated area, preferably within a fume hood.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound TFA:
| PPE Category | Recommendation |
| Eye/Face Protection | Safety glasses or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound TFA.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2] |
| Environment | Keep in a tightly sealed container, away from moisture.[2] |
| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
Accidental Release and Disposal
In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a sealed container for disposal.[1] Dispose of the waste in accordance with local, state, and federal regulations.[1]
Mechanism of Action and Signaling Pathway
This compound is a derivative of UAMC1110, a highly potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in the stroma of many cancers and is involved in tumor growth, invasion, and metastasis. Inhibition of FAP can disrupt the tumor microenvironment and impede cancer progression. The inhibition of FAP by UAMC1110 and its derivatives can impact downstream signaling pathways, including the PTEN/PI3K/Akt and Ras-ERK pathways.
Figure 1: Simplified FAP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This compound is primarily used as a precursor for the synthesis of radiolabeled FAP inhibitors for imaging and therapeutic applications.
Preparation of Stock Solutions
For in vivo experiments, stock solutions can be prepared using various solvents.
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. For in vivo studies, it is recommended to prepare fresh solutions daily.
Protocol for Coupling this compound to DOTA-SA for Radiolabeling
This protocol describes the amidation reaction to couple this compound to a squaric acid-functionalized DOTA chelator.
Materials:
-
This compound
-
DOTA-SA (squaric acid-functionalized DOTA)
-
0.5 M Na2HPO4 phosphate buffer (pH 9)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve DOTA-SA and this compound in the 0.5 M phosphate buffer (pH 9). A molar excess of this compound is typically used.
-
Allow the reaction to proceed at room temperature with shaking for 12 hours.
-
Monitor the reaction progress using HPLC.
-
Upon completion, purify the resulting conjugate, DOTA-SA-FAPi, using preparative HPLC.
Figure 2: Experimental workflow for the synthesis of a DOTA-conjugated FAP inhibitor using this compound.
Conclusion
This compound is a valuable research tool for the development of FAP-targeted diagnostics and therapeutics. While it is not classified as a hazardous material, adherence to standard laboratory safety protocols is essential. The provided experimental guidelines offer a starting point for its application in the synthesis of FAP-targeting agents. Researchers should always consult the latest safety data and relevant literature before use.
References
Preclinical Profile of NH2-UAMC1110: A Technical Overview for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the initial preclinical investigations into NH2-UAMC1110, a derivative of the potent and highly selective Fibroblast Activation Protein (FAP) inhibitor, UAMC1110. FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. Its enzymatic activity is implicated in extracellular matrix remodeling, tumor growth, invasion, and immunosuppression, making it a compelling target for cancer therapy and diagnostics. This compound serves as a crucial synthetic intermediate, enabling the development of various FAP-targeted agents, including radiolabeled probes for imaging and therapeutic applications. This document summarizes the key preclinical data, experimental methodologies, and associated signaling pathways related to the UAMC1110 pharmacophore, which is foundational to understanding the potential of this compound-derived compounds.
Core Compound: UAMC1110
This compound is an amino-functionalized derivative of UAMC1110, designed for facile conjugation to other molecules, such as chelators for radiolabeling. Given that this compound's primary role is that of a synthetic precursor, this guide will focus on the preclinical data of the parent compound, UAMC1110, and its closely related derivatives (collectively referred to as FAPIs), as their biological activity is dictated by the common pharmacophore.
Data Presentation: In Vitro Potency and Selectivity
The preclinical evaluation of UAMC1110 and its derivatives consistently demonstrates high potency for FAP and remarkable selectivity over other closely related serine proteases, such as Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Prolyl Endopeptidase (PREP). This high selectivity is critical for minimizing off-target effects, as these related enzymes are ubiquitously expressed in healthy tissues.
| Compound/Derivative | Target | IC50 (nM) | Selectivity vs. FAP | Reference |
| UAMC1110 | FAP | 0.43 - 3.2 | - | [1] |
| PREP | 1800 | >560-fold | [2] | |
| DPP4 | >10000 | >3125-fold | [3] | |
| DPP8 | >10000 | >3125-fold | [3] | |
| DPP9 | >10000 | >3125-fold | [3] | |
| Biotin-ABP (5) | FAP | 0.65 | - | [1] |
| PREP | 1600 | ~2460-fold | [1] | |
| DPP4 | 1500 | ~2300-fold | [1] | |
| DPP8 | 1000 | ~1540-fold | [1] | |
| DPP9 | 600 | ~920-fold | [1] | |
| Cy3-ABP (6) | FAP | 1.2 | - | [1] |
| PREP | >10000 | >8330-fold | [1] | |
| DPP4 | >10000 | >8330-fold | [1] | |
| DPP8 | 1900 | ~1580-fold | [1] | |
| DPP9 | 1200 | ~1000-fold | [1] | |
| Cy5-ABP (7) | FAP | 0.87 | - | [1] |
| PREP | >10000 | >11500-fold | [1] | |
| DPP4 | >10000 | >11500-fold | [1] | |
| DPP8 | 400 | ~460-fold | [1] | |
| DPP9 | 200 | ~230-fold | [1] |
Signaling Pathways
FAP expression on CAFs contributes to a pro-tumorigenic and immunosuppressive microenvironment. One of the key signaling pathways influenced by FAP involves the activation of STAT3 and the subsequent upregulation of CCL2. This signaling cascade promotes the recruitment of myeloid-derived suppressor cells (MDSCs), thereby hindering anti-tumor immune responses. The inhibition of FAP with compounds derived from the UAMC1110 scaffold is expected to disrupt this pathway.
FAP-STAT3-CCL2 Signaling Pathway in Cancer-Associated Fibroblasts.
Experimental Protocols
In Vitro FAP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP and other serine proteases.
Materials:
-
Recombinant human FAP, PREP, DPP4, DPP8, and DPP9 enzymes.
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC for FAP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 1 mg/ml BSA).
-
Test compound (e.g., UAMC1110 derivative) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme and the test compound dilutions.
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Biodistribution Study in a Xenograft Mouse Model
Objective: To evaluate the uptake and clearance of a radiolabeled FAP inhibitor in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD.Cg-Rag1tm1Mom Il2rgtm1Wjl/SzJ (NRG)).
-
FAP-expressing tumor cells (e.g., HEK293T:hFAP).
-
Radiolabeled FAP inhibitor (e.g., 68Ga-labeled derivative of this compound).
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
Procedure:
-
Tumor Implantation: Subcutaneously inoculate FAP-expressing cells (e.g., 8.5 × 10^6 cells) into the shoulder of the mice. Allow tumors to grow to a suitable size (e.g., 5-8 mm).[4]
-
Radiotracer Injection: Anesthetize the tumor-bearing mice and inject a known amount of the radiolabeled FAP inhibitor (e.g., ~2-4 MBq) via the tail vein.[4]
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 1 hour post-injection).[4]
-
Euthanasia and Tissue Collection: Euthanize the mice at the designated time point.[4] Collect blood and various organs and tissues of interest (tumor, muscle, liver, kidneys, etc.).[4]
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.[4]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the radiotracer's biodistribution.
Workflow for an In Vivo Biodistribution Study.
Conclusion
The preclinical data for UAMC1110 and its derivatives strongly support the potential of this compound as a versatile platform for the development of novel FAP-targeted agents. The high potency and selectivity of the UAMC1110 pharmacophore, combined with a well-understood mechanism of action involving the disruption of pro-tumorigenic signaling pathways, provide a solid foundation for further drug development. The experimental protocols outlined in this guide offer a framework for the continued investigation and optimization of this compound-based compounds for both diagnostic and therapeutic applications in oncology.
References
- 1. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Note: Step-by-Step Protocol for the Synthesis of FAPI-QS Using NH₂-UAMC1110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various tumors and low expression in healthy tissues.[1] FAP inhibitors (FAPIs), based on the potent and selective UAMC1110 scaffold, have been developed for radiopharmaceutical applications.[2][3] FAPI-QS is a chelating agent designed for the synthesis of radiotracers with high tumor selectivity.[4][5] It is synthesized using the precursor NH₂-UAMC1110, a derivative of the UAMC1110 inhibitor.[4][5] This protocol details the presumed synthetic pathway for FAPI-QS by reacting NH₂-UAMC1110 with a squaric acid-functionalized chelator, a common strategy for preparing FAPI radiopharmaceutical precursors.[6]
Synthesis Workflow
The synthesis of FAPI-QS from NH₂-UAMC1110 involves a nucleophilic substitution reaction on a squaric acid diethyl ester, which is previously conjugated to a chelator such as DOTA. This two-step process creates a stable squaramide linkage.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar dimeric FAP inhibitors.[7]
Materials and Reagents:
-
NH₂-UAMC1110
-
DOTA-(squaric acid ethyl ester)₂ (or a similar functionalized chelator)
-
0.5 M Phosphate Buffer (pH 9)
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (MeCN, HPLC grade)
-
Water (H₂O, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Petroleum Ether, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
Dissolve the functionalized chelator, such as DOTA-(SA)₂, in 0.5 M phosphate buffer (pH 9).
-
Add NH₂-UAMC1110 to the solution. The molar ratio should be optimized, but a slight excess of the amine can be used to drive the reaction to completion.
-
Adjust the pH of the reaction mixture to 9 using 1 M NaOH.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by analytical HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent by lyophilization.
-
The crude product is then purified by preparative reverse-phase HPLC (RP-HPLC).
-
-
HPLC Purification Details:
-
Column: A C18 column is typically used.[8]
-
Mobile Phase: A gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) is commonly employed.
-
Detection: UV detection at an appropriate wavelength.
-
Collect the fractions containing the desired product and combine them.
-
-
Final Product Isolation:
-
Lyophilize the combined HPLC fractions to obtain the final FAPI-QS product as a solid.
-
Characterize the product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[8]
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of related FAPI compounds, which can be expected to be similar for FAPI-QS.
| Parameter | Value | Reference |
| Reaction Time | 16-24 hours | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Purification Method | Preparative RP-HPLC | [7][8] |
| Typical Yield | 17-20% (for similar dimeric structures) | [7] |
| Purity (Post-HPLC) | >95% | [8] |
| Analytical Techniques | HPLC, ESI-MS, NMR | [8] |
Radiolabeling of FAPI Derivatives (Example)
While the synthesis of FAPI-QS provides the precursor, the ultimate goal is often radiolabeling for PET imaging. Below is a generalized workflow for labeling FAPI precursors with radionuclides like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F).
Summary of Radiolabeling Data for FAPI Tracers:
| Parameter | [¹⁸F]AlF-NOTA-FAPI-04 | [⁶⁸Ga]Ga-FAPI-46 |
| Synthesis Time | ~25 min | ~12 min |
| Reaction Temperature | 130°C | 90°C |
| Radiochemical Yield | 26.4 ± 1.5% (decay-corrected) | ~92.5% (decay-corrected) |
| Radiochemical Purity | >99.0% | >99.5% |
| Purification | HLB Cartridge | C18 plus Sep-Pak Cartridge |
| Reference | [9] | [10] |
Conclusion
This protocol provides a detailed, step-by-step methodology for the synthesis of FAPI-QS from NH₂-UAMC1110, based on established chemical strategies for related FAP inhibitors. The provided workflows and data tables offer a comprehensive guide for researchers in the development of novel FAP-targeted radiopharmaceuticals. Adherence to rigorous purification and quality control measures is essential for obtaining high-purity compounds suitable for subsequent radiolabeling and preclinical evaluation.
References
- 1. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 68Ga-Labeling of NH2-UAMC1110 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising molecular target for cancer diagnosis and therapy due to its high expression in the tumor microenvironment of numerous cancer types and low expression in healthy adult tissues.[1][2] UAMC1110 is a potent and selective inhibitor of FAP.[2] Its amino-functionalized derivative, NH2-UAMC1110, serves as a precursor for the development of radiolabeled FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) imaging.[3][4]
This document provides a detailed experimental guide for the synthesis of a DOTA-conjugated this compound derivative and its subsequent radiolabeling with Gallium-68 (68Ga). Gallium-68 is an ideal radionuclide for PET imaging due to its short half-life of 68 minutes and convenient availability from a 68Ge/68Ga generator.[5] The described protocols are based on established methods for the 68Ga-labeling of FAPI derivatives and other small molecules.[4][6][7][8]
Signaling Pathway and Mechanism of Action
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[2] In the tumor microenvironment, cancer-associated fibroblasts (CAFs) are the primary source of FAP expression. FAP is implicated in promoting tumor growth, invasion, and metastasis through the remodeling of the extracellular matrix.[1] 68Ga-labeled UAMC1110 derivatives bind to FAP on the surface of CAFs, allowing for the visualization of FAP-expressing tissues using PET.
Caption: FAP expression on CAFs in the TME and targeting by [68Ga]Ga-DOTA-UAMC1110.
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor and its subsequent radiolabeling.
Protocol 1: Synthesis of DOTA-NH2-UAMC1110 Precursor
This protocol describes the conjugation of the chelator DOTA to the this compound molecule.
Materials:
-
This compound
-
DOTA-NHS ester
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DOTA-NHS ester (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using HPLC.
-
Upon completion, purify the crude product by preparative HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified DOTA-NH2-UAMC1110 precursor.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: 68Ga-Labeling of DOTA-NH2-UAMC1110
This protocol outlines the manual radiolabeling procedure. For automated synthesis, parameters may need to be adjusted based on the specific module used.[7][8]
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
DOTA-NH2-UAMC1110 precursor (10-25 µg)
-
Sodium acetate buffer (0.1 M to 2.5 M) or HEPES buffer (1 M)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 95-98°C
-
Solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 or Oasis HLB) for purification
-
Ethanol for elution from SPE cartridge
-
Saline solution (0.9% NaCl) for final formulation
-
Radio-TLC or radio-HPLC system for quality control
Caption: General workflow for the 68Ga-labeling of DOTA-NH2-UAMC1110.
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.
-
In a sterile reaction vial, add 10-25 µg of the DOTA-NH2-UAMC1110 precursor.
-
Add the 68Ga eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate or HEPES buffer.[4][6] The optimal pH is critical for efficient labeling.[9]
-
After incubation, allow the vial to cool to room temperature.
-
For purification, pass the reaction mixture through a pre-conditioned SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted 68Ga.
-
Elute the final product, [68Ga]Ga-DOTA-UAMC1110, from the cartridge with a small volume of ethanol.[6]
-
Formulate the final product in sterile saline for injection.
-
Perform quality control to determine radiochemical purity (RCP) and other relevant parameters.
Protocol 3: Quality Control of [68Ga]Ga-DOTA-UAMC1110
Radiochemical Purity (RCP):
-
Radio-TLC: Spot the final product on an iTLC-SG strip. Develop the chromatogram using an appropriate mobile phase (e.g., 0.1 M sodium citrate or a mixture of ammonium acetate and methanol) to separate the labeled product from free 68Ga.
-
Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a radiodetector. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% TFA).
Stability:
-
Incubate the final radiolabeled product in human serum and phosphate-buffered saline (PBS) at 37°C.[10]
-
At various time points (e.g., 30, 60, 120 minutes), analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Data Presentation
The following tables summarize typical quantitative data obtained for the 68Ga-labeling of various FAPI derivatives, which are expected to be comparable for a DOTA-NH2-UAMC1110 derivative.
Table 1: Radiochemical Labeling Parameters and Results for 68Ga-FAPI Derivatives
| Parameter | [68Ga]Ga-FAPI-4[7] | [68Ga]Ga-FAP-2286 (Manual)[8] | [68Ga]Ga-FAP-2286 (Automated)[8] | [68Ga]Ga-FAPI-46[6] |
| Precursor Amount | Not Specified | 25 µg | 50 µg | 20 nmol |
| Buffer | Not Specified | Sodium Acetate | Sodium Acetate | Sodium Acetate |
| pH | Not Specified | Not Specified | Not Specified | 3.3 - 3.6 |
| Temperature | Not Specified | >95°C | >95°C | 95°C |
| Time | Not Specified | 4 min | 9 min | 20 min |
| Radiochemical Yield (RCY) | 85.5% ± 1.4% | Not Reported | 59.9% ± 3.7% | Not Reported |
| Radiochemical Purity (RCP) | >98% | >98% | >94% | Not Specified |
Table 2: Stability and Lipophilicity of 68Ga-FAPI Derivatives
| Derivative | Stability in Human Serum (at 2h) | Stability in PBS (at 2h) | LogD Value | Reference |
| [68Ga]Ga-DOTAGA.(SA.FAPi)2 | >98% | >91% | Not Reported | [10] |
| [68Ga]Ga-AV02053 | Not Reported | Not Reported | -3.75 ± 0.16 | [11] |
| [68Ga]Ga-AV02070 | Not Reported | Not Reported | -3.45 ± 0.10 | [11] |
| [68Ga]Ga-FAPI-04 | Not Reported | Not Reported | -1.02 ± 0.35 | [11] |
Conclusion
This application note provides a comprehensive guide for the synthesis and 68Ga-labeling of this compound derivatives for PET imaging of FAP expression. The detailed protocols and expected data will be valuable for researchers and professionals in the field of radiopharmaceutical development. Adherence to these guidelines will facilitate the reproducible and high-quality production of this promising class of radiotracers for preclinical and clinical investigation.
References
- 1. netrf.org [netrf.org]
- 2. Translational assessment of a DATA-functionalized FAP inhibitor with facile 68Ga-labeling at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 9. Ga-68 labeled DOTA-rhenium cyclized α-MSH analog for imaging of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast [mdpi.com]
Application Notes and Protocols for In Vitro FAP Binding Assays Using NH2-UAMC1110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[1][2][3] Its restricted expression in healthy tissues makes it an attractive target for cancer diagnosis and therapy.[2][4][5] NH2-UAMC1110 is a derivative of UAMC1110, which is recognized as one of the most potent and selective FAP inhibitors available.[1][6] This document provides detailed protocols and application notes for conducting in vitro FAP binding assays using this compound, a valuable tool for researchers in oncology and fibrosis.[6][7]
FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, playing a significant role in extracellular matrix remodeling, tumor growth, and metastasis.[1][8][9] Understanding the binding affinity and selectivity of compounds like this compound is crucial for the development of novel FAP-targeted diagnostics and therapeutics.[6]
Data Presentation: Binding Affinity and Selectivity
The inhibitory potency of UAMC1110 and its derivatives is typically determined by measuring the concentration required to inhibit 50% of the enzymatic activity (IC50). The data presented below is based on studies of the parent compound UAMC1110 and its closely related derivatives, which provides a benchmark for the expected performance of this compound.
| Compound | Target | IC50 (nM) | Selectivity vs. FAP | Reference |
| UAMC1110 | FAP | 0.43 - 4.17 | - | [1][10] |
| DPP4 | >1000 | >2300-fold | [1] | |
| DPP8 | >1000 | >2300-fold | [1] | |
| DPP9 | >1000 | >2300-fold | [1] | |
| PREP | >1000 | >2300-fold | [1] | |
| UAMC1110-Biotin | FAP | ~0.5 | - | [1] |
| UAMC1110-Cy3 | FAP | ~0.8 | - | [1] |
| UAMC1110-Cy5 | FAP | ~0.6 | - | [1] |
Experimental Protocols
Protocol 1: In Vitro FAP Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for FAP.
Materials:
-
Recombinant Human FAP protein
-
This compound
-
FAP substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[10] or 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA[1]
-
96-well microplates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in Assay Buffer. The final concentrations should typically range from picomolar to micromolar.[10]
-
Assay Setup:
-
Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the FAP substrate solution (e.g., 40 µM Gly-Pro-AMC) to each well.[10]
-
-
Enzyme Reaction:
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of FAP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular FAP Binding and Internalization Assay
This protocol is designed to assess the binding and subsequent internalization of a fluorescently labeled this compound derivative in FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., FAP-transfected HEK293T or A549-FAP cells)[10][11]
-
Control cells (not expressing FAP)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glycine-HCl buffer (1 M, pH 2.2) for acid wash[10]
-
Cell lysis buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture FAP-expressing and control cells in appropriate medium until they reach the desired confluency.
-
Incubation with Labeled Compound:
-
Blocking Control (for specificity): In a parallel set of wells, pre-incubate the FAP-expressing cells with a high concentration of unlabeled UAMC1110 (e.g., 2.5 µM) for 5-10 minutes before adding the fluorescently labeled compound.[10]
-
Washing: After incubation, remove the medium and wash the cells twice with ice-cold PBS to remove unbound compound.
-
Internalization Assessment (Acid Wash):
-
To differentiate between surface-bound and internalized compound, incubate the cells with Glycine-HCl buffer for 10 minutes at 37°C.[10] This step will strip the surface-bound ligand.
-
Collect the supernatant (containing the surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells to release the internalized fraction.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells to observe the localization of the fluorescent signal.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cells.
-
Fluorometry: Measure the fluorescence of the surface-bound and internalized fractions.
-
Mandatory Visualizations
Caption: Workflow for the in vitro FAP enzyme inhibition assay.
Caption: FAP is implicated in activating pro-tumorigenic signaling pathways.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging with NH₂-UAMC1110 Derived Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] This restricted expression pattern makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. UAMC1110 is a potent and selective inhibitor of FAP.[3] The functionalization of UAMC1110, for instance with an amino group to yield NH₂-UAMC1110, provides a versatile precursor for the development of positron emission tomography (PET) tracers.[4] These tracers, typically labeled with radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), enable non-invasive visualization and quantification of FAP expression in vivo.
This document provides detailed application notes and protocols for researchers and scientists working on the development and application of NH₂-UAMC1110 derived PET tracers for cancer imaging.
FAP Signaling Pathway and Tracer Rationale
FAP is involved in several pro-tumorigenic processes, including extracellular matrix remodeling, angiogenesis, and immune suppression.[1] NH₂-UAMC1110 derived radiotracers are designed to bind with high affinity and specificity to FAP, allowing for the visualization of FAP-expressing tissues, primarily the tumor stroma. The PET signal generated by the radionuclide conjugated to the UAMC1110 backbone provides a quantitative measure of FAP expression, which can be used for tumor detection, staging, and monitoring treatment response.
Figure 1: Rationale for FAP-targeted PET imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for various UAMC1110-derived PET tracers from published literature. This allows for a comparative overview of their properties.
Table 1: In Vitro Affinity (IC₅₀) of UAMC1110 and its Derivatives for FAP
| Compound | IC₅₀ (nM) for FAP | Reference |
| UAMC1110 | 0.43 - 4.17 | [1][5] |
| FAPI-04 | 32 | [6] |
| [natGa]Ga-DOTA.SA.FAPi | 0.78 - 1.54 | [7] |
| [natLu]Lu-DOTA.SA.FAPi | 0.78 - 1.54 | [7] |
| FGlc-FAPI | 167 | [6] |
| 1a (UAMC1110 derivative) | 6.11 | [1] |
| 1b (UAMC1110 derivative) | 15.1 | [1] |
| 1c (UAMC1110 derivative) | 92.1 | [1] |
Table 2: Human Biodistribution of ⁶⁸Ga- and ¹⁸F-labeled FAP Tracers (%ID/g or SUV)
| Organ | ⁶⁸Ga-FAPI-04 (SUVmean) | ⁶⁸Ga-FAPI-46 (SUVmean) | ¹⁸F-FAPI-74 (SUVmean) | Reference |
| Blood Pool | 1.69 | 1.5 | 2.5 | [8][9] |
| Liver | 1.69 | 1.4 | 1.8 | [8][9] |
| Kidneys | 2.5 | 2.1 | 2.9 | [8][9] |
| Muscle | 0.8 | 0.7 | 1.0 | [8][9] |
| Pancreas | 1.2 | 1.1 | 1.5 | [8][9] |
| Spleen | 1.1 | 1.0 | 1.4 | [8][9] |
| Bone Marrow | 0.9 | 0.8 | 1.2 | [8][9] |
Table 3: Radiation Dosimetry of FAP Tracers in Humans
| Tracer | Effective Dose (mSv/MBq) | Reference |
| ⁶⁸Ga-FAPI-02 | 0.0180 | [10] |
| ⁶⁸Ga-FAPI-04 | 0.0164 | [10] |
| ⁶⁸Ga-FAPI-46 | 0.0078 | [11] |
| ¹⁸F-FAPI-74 | 0.014 | [12] |
Experimental Protocols
Protocol 1: Synthesis of NH₂-UAMC1110 Precursor
Protocol 2: Radiolabeling with Gallium-68
This protocol describes a general procedure for the automated radiolabeling of a DOTA-conjugated NH₂-UAMC1110 derivative (e.g., DOTA-X-NH-UAMC1110) with ⁶⁸Ga.[10][15][16]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module (e.g., FASTlab, iPHASE MultiSyn)
-
Cassette for ⁶⁸Ga labeling
-
DOTA-conjugated FAP inhibitor precursor (e.g., FAPI-46)
-
0.1 M HCl
-
Ascorbic acid
-
Sodium acetate buffer
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol
-
Saline solution
-
Sterile filters (0.22 µm)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
Trapping and Elution: The [⁶⁸Ga]GaCl₃ is automatically trapped on a cation exchange cartridge within the synthesis module. It is then eluted into the reaction vessel using a small volume of eluent (e.g., acidified 5 M sodium chloride solution).[16]
-
Radiolabeling Reaction:
-
The reaction vessel is pre-loaded with the DOTA-conjugated FAP inhibitor precursor (typically 25-50 µg) dissolved in a suitable buffer (e.g., sodium acetate) containing a radiostabilizer like ascorbic acid.[16]
-
The eluted ⁶⁸Ga is added to the reaction vessel.
-
The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined time (e.g., 5-10 minutes).[10]
-
-
Purification: The reaction mixture is passed through an SPE cartridge (e.g., C18) to trap the labeled product and separate it from unreacted ⁶⁸Ga and other impurities.
-
Elution and Formulation: The purified [⁶⁸Ga]Ga-FAPI tracer is eluted from the SPE cartridge with ethanol and formulated in saline for injection. The final product is passed through a sterile 0.22 µm filter.
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
pH: Should be within the physiological range (e.g., 4.5-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.
-
Figure 2: Automated ⁶⁸Ga-labeling workflow.
Protocol 3: Radiolabeling with Fluorine-18
This protocol outlines a general procedure for ¹⁸F-labeling of a UAMC1110 derivative, for example, via a copper-mediated radiofluorination of a boronic ester precursor or through click chemistry.[1][2][17]
Materials:
-
[¹⁸F]Fluoride from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Precursor molecule (e.g., boronic ester or alkyne-functionalized UAMC1110 derivative)
-
Copper catalyst (for copper-mediated methods)
-
Azide-functionalized ¹⁸F-synthon (for click chemistry)
-
HPLC system for purification
-
SPE cartridge for formulation
Procedure (Example: Copper-Mediated Fluorination):
-
Azeotropic Drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is treated with a solution of K₂₂₂ and K₂CO₃ in acetonitrile and water. The solvent is evaporated at elevated temperature under a stream of nitrogen to obtain the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction:
-
The boronic ester precursor of the UAMC1110 derivative and a copper catalyst are dissolved in a suitable solvent (e.g., DMF or DMSO).
-
This solution is added to the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-140°C) for a defined time (e.g., 10-20 minutes).[1]
-
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled tracer.
-
Formulation: The collected HPLC fraction containing the product is diluted with water and passed through an SPE cartridge. The tracer is then eluted with ethanol and formulated in saline for injection.
-
Quality Control: Similar to the ⁶⁸Ga-labeled tracers, quality control includes determination of RCP by radio-HPLC, pH measurement, and testing for sterility and endotoxins.
Figure 3: ¹⁸F-labeling workflow via copper-mediation.
Protocol 4: Preclinical PET/CT Imaging in Tumor-Bearing Mice
This protocol provides a standardized procedure for performing PET/CT imaging in mice bearing subcutaneous or orthotopic tumors.[1][5]
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG) are inoculated with FAP-expressing tumor cells (e.g., U87MG, A549-FAP). Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³).
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before tracer injection to reduce background signal, especially for ¹⁸F-FDG comparative studies.
-
Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen).
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
Administer the radiotracer (e.g., 5-10 MBq) intravenously via the tail vein.
-
For blocking studies, a non-radiolabeled FAP inhibitor (e.g., UAMC1110) can be co-injected or pre-injected.
-
-
PET/CT Image Acquisition:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Dynamic Imaging: Acquire dynamic PET data immediately after tracer injection for a specified duration (e.g., 60 minutes) to assess tracer kinetics.
-
Static Imaging: Acquire static PET images at one or more time points post-injection (e.g., 30, 60, 120 minutes) to evaluate biodistribution and tumor uptake.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). The images should be corrected for attenuation, scatter, and decay.
Protocol 5: Clinical PET/CT Imaging
This protocol is a general guideline for clinical PET/CT imaging with FAP-inhibitor tracers.[8][9][12]
Patient Preparation:
-
No specific dietary restrictions are generally required for FAPI-PET, unlike ¹⁸F-FDG PET.
-
Patients should be well-hydrated.
-
Obtain informed consent.
Procedure:
-
Tracer Administration:
-
Administer the radiotracer intravenously. Typical injected activities are 150-250 MBq for ⁶⁸Ga-labeled tracers and 200-300 MBq for ¹⁸F-labeled tracers.
-
-
Uptake Phase: The patient rests for a specific uptake period. This is typically 60 minutes post-injection for both ⁶⁸Ga- and ¹⁸F-labeled FAPIs.
-
Image Acquisition:
-
The patient is positioned on the PET/CT scanner.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
A whole-body PET scan is performed.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed and co-registered with the CT images.
-
Tracer uptake in tumors and normal organs is quantified using Standardized Uptake Values (SUVs).
-
Protocol 6: PET Image Data Analysis
This protocol outlines a basic workflow for the quantitative analysis of PET imaging data using software such as PMOD or 3D Slicer.[18][19][20]
Procedure:
-
Image Loading and Co-registration: Load the PET and CT DICOM images into the analysis software. Ensure proper co-registration of the PET and CT data.
-
Region of Interest (ROI) / Volume of Interest (VOI) Definition:
-
Tumor: Draw ROIs/VOIs on the PET images, guided by the anatomical information from the co-registered CT, to delineate the tumor boundaries. This can be done manually, semi-automatically (e.g., using a threshold-based method), or automatically.
-
Normal Organs: Draw ROIs/VOIs in key normal organs (e.g., liver, muscle, blood pool) to assess background uptake and calculate tumor-to-background ratios.
-
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate the SUV for each ROI/VOI. The software will typically provide SUVmax, SUVmean, and SUVpeak.
-
SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])
-
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the tumor SUVmax or SUVmean by the SUVmean of a background region (e.g., muscle or blood pool).
-
-
Kinetic Modeling (for dynamic scans): If dynamic data was acquired, time-activity curves (TACs) for different ROIs can be generated and fitted to appropriate pharmacokinetic models to estimate parameters such as tracer influx rate (K₁) and binding potential.
Figure 4: Workflow for quantitative PET image analysis.
Conclusion
NH₂-UAMC1110 serves as a valuable platform for the development of FAP-targeted PET tracers. The protocols and data presented in these application notes provide a comprehensive resource for researchers in this field. Adherence to standardized procedures for tracer synthesis, imaging, and data analysis is crucial for obtaining reproducible and reliable results, ultimately facilitating the clinical translation of these promising imaging agents for improved cancer diagnosis and management.
References
- 1. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 16. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
- 17. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
- 18. pmod Quantification Software | Bruker [bruker.com]
- 19. na-mic.org [na-mic.org]
- 20. opus-hshn.bsz-bw.de [opus-hshn.bsz-bw.de]
Application Notes and Protocols: NH2-UAMC1110 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its dense desmoplastic stroma that promotes tumor progression and chemoresistance. A key component of this tumor microenvironment is the cancer-associated fibroblast (CAF), which often expresses Fibroblast Activation Protein (FAP). FAP, a type II transmembrane serine protease, is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of various cancers, including pancreatic cancer, making it an attractive target for both diagnostics and therapeutics.[1][2]
NH2-UAMC1110 is a derivative of UAMC1110, a potent and highly selective inhibitor of FAP.[3][4] While this compound itself is primarily a chemical intermediate, its parent compound and other derivatives have been extensively used to develop FAP-targeted imaging agents and theranostics.[3][5][6] These application notes provide an overview of the utility of the UAMC1110 scaffold in pancreatic cancer research, focusing on targeting FAP for imaging and therapeutic applications.
The Role of FAP in the Pancreatic Tumor Microenvironment
FAP-positive CAFs are integral to the pancreatic tumor microenvironment, where they contribute to:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity helps degrade components of the ECM, such as type I collagen, which can facilitate cancer cell invasion and metastasis.
-
Tumor Growth and Proliferation: CAFs secrete various growth factors and cytokines that directly stimulate the proliferation of pancreatic cancer cells.
-
Immunosuppression: The dense stroma created by CAFs can act as a physical barrier to immune cell infiltration and create an immunosuppressive microenvironment.
Targeting FAP with inhibitors like UAMC1110 or using FAP-targeted agents to deliver cytotoxic payloads offers a promising strategy to modulate the tumor microenvironment and inhibit tumor progression.
Quantitative Data: FAP Inhibition
The potency and selectivity of UAMC1110 and its derivatives are critical for their utility. The following table summarizes the inhibitory concentrations (IC50) against FAP and related proteases.
| Compound | Target | IC50 (nM) | Reference |
| UAMC1110 | FAP | 4.17 | [1] |
| Derivative 1a | FAP | 6.11 | [1] |
| Derivative 1b | FAP | 15.1 | [1] |
| Derivative 1c | FAP | 92.1 | [1] |
| UAMC1110 | DPP8 | >10,000 | [6] |
| UAMC1110 | DPP9 | >10,000 | [6] |
| UAMC1110 | PREP | >10,000 | [6] |
Data presented as 50% inhibitory concentration (IC50). Lower values indicate higher potency. PREP (Prolyl endopeptidase) and DPP (Dipeptidyl peptidase) are related serine proteases.
Applications in Pancreatic Cancer Research
Molecular Imaging with PET/CT
UAMC1110 derivatives, including those synthesized from this compound, can be chelated with radionuclides (e.g., Gallium-68) for positron emission tomography (PET) imaging.[6] This allows for non-invasive, whole-body visualization and quantification of FAP expression in pancreatic tumors and metastatic sites. This is particularly valuable for patient stratification, monitoring treatment response, and understanding tumor heterogeneity.
Theranostics
The same FAP-targeting molecule used for imaging can be labeled with a therapeutic radioisotope (e.g., Lutetium-177, Actinium-225). This theranostic approach allows for targeted delivery of radiation to FAP-expressing cells in the tumor stroma, minimizing damage to healthy tissue.[5] Research in this area aims to optimize the pharmacokinetics for better tumor retention and therapeutic efficacy.[2][6]
Studying the Tumor Microenvironment
Fluorescently labeled UAMC1110 derivatives can be used in preclinical models (in vitro and in vivo) to study the distribution and activity of FAP-positive CAFs. This can help elucidate the role of CAFs in different stages of pancreatic cancer progression and their interaction with other cell types.
Experimental Protocols
Protocol 1: In Vitro FAP Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a UAMC1110 derivative on FAP enzymatic activity.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (UAMC1110 derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of recombinant FAP enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic FAP substrate solution to each well.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a plate reader (Excitation/Emission ~360/460 nm for AMC).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of FAP inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Synthesis of a FAP-Targeted Imaging Agent
Objective: To synthesize a DOTA-conjugated FAP inhibitor for radiolabeling, starting from an amine-functionalized precursor like this compound.
Procedure (Conceptual):
-
Step 1: Squaramide Formation: React this compound with a squaric acid derivative (e.g., squaric acid diethyl ester) in a suitable solvent at a basic pH. This forms a squaramide-coupled FAP inhibitor intermediate.[6]
-
Step 2: Chelator Conjugation: Couple the intermediate from Step 1 with a bifunctional chelator such as DOTA-NHS ester. The NHS ester will react with an available amine group on the linker to form a stable amide bond.
-
Step 3: Purification: Purify the final DOTA-conjugated FAP inhibitor (DOTA-SA-FAPi) using reverse-phase high-performance liquid chromatography (HPLC).
-
Step 4: Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Step 5: Radiolabeling: The purified conjugate can then be radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) by incubating the conjugate with ⁶⁸GaCl₃ in a suitable buffer at an elevated temperature.
Protocol 3: In Vivo PET/CT Imaging Workflow
Objective: To visualize FAP expression in a pancreatic cancer xenograft mouse model using a radiolabeled UAMC1110 derivative.
Procedure:
-
Animal Model: Establish orthotopic or subcutaneous pancreatic cancer xenografts in immunocompromised mice (e.g., using PANC-1 or other FAP-expressing cell lines).[5]
-
Radiotracer Administration: Anesthetize the tumor-bearing mouse and intravenously inject the radiolabeled FAP inhibitor (e.g., 5-10 MBq of [⁶⁸Ga]Ga-DOTA-SA-FAPi) via the tail vein.
-
Imaging: At a predetermined time point (e.g., 60 minutes post-injection), acquire whole-body PET and CT scans. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution (Optional): After the final imaging session, euthanize the animals. Harvest tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the imaging data.
Conclusion
This compound serves as a valuable precursor for the development of potent and selective FAP-targeting agents. These agents are powerful tools in pancreatic cancer research, enabling advanced imaging of the tumor microenvironment and facilitating the development of innovative theranostic strategies. The protocols outlined provide a foundational framework for researchers to explore the role of FAP and evaluate FAP-targeted compounds in preclinical models of pancreatic cancer.
References
- 1. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-UAMC1110 in Tumor Fibrosis and Stroma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components, and the surrounding tumor stroma are critical components of the tumor microenvironment (TME) that significantly influence tumor progression, metastasis, and therapeutic resistance. A key cell type driving these processes is the cancer-associated fibroblast (CAF). Fibroblast Activation Protein (FAP), a serine protease, is highly expressed on the surface of CAFs in many solid tumors, while its expression in healthy tissues is limited. This differential expression makes FAP an attractive therapeutic target to modulate the tumor stroma and inhibit tumor growth.
NH2-UAMC1110 is a derivative of UAMC1110, a potent and highly selective inhibitor of FAP.[1][2] By inhibiting the enzymatic activity of FAP, this compound offers a valuable tool for studying the role of FAP in tumor fibrosis and for evaluating the therapeutic potential of FAP inhibition. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on the tumor stroma and fibrotic processes.
Mechanism of Action
This compound, like its parent compound UAMC1110, functions as a competitive inhibitor of FAP. FAP's enzymatic activity contributes to the remodeling of the ECM by cleaving gelatin and type I collagen. By blocking this activity, this compound is hypothesized to reduce the breakdown and subsequent pathological deposition of ECM components, thereby mitigating tumor fibrosis. Furthermore, FAP is implicated in the activation of signaling pathways that promote fibroblast-to-myofibroblast differentiation, a key step in fibrosis. Inhibition of FAP by this compound may therefore also suppress the activation of CAFs.
Quantitative Data
The following tables summarize the inhibitory activity of the parent compound UAMC1110 and its derivatives against FAP and related proteases. This data is crucial for determining appropriate experimental concentrations of this compound.
Table 1: In Vitro Inhibitory Activity of UAMC1110 and its Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. PREP | Reference |
| UAMC1110 | FAP | 3.2 | ~560-fold | [2] |
| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [3] |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [3] |
Note: IC50 values for this compound are not publicly available and should be determined empirically for the specific assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
Application Notes and Protocols for Evaluating NH2-UAMC1110 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 is a derivative of UAMC1110, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, including pancreatic, colorectal, breast, and lung cancer.[1][2][3][4] FAP plays a crucial role in tumor progression by promoting extracellular matrix remodeling, angiogenesis, and immunosuppression, making it an attractive target for cancer therapy.[2][3][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in vitro using various cell culture-based assays.
Mechanism of Action
This compound, as a FAP inhibitor, is expected to exert its anti-cancer effects by blocking the enzymatic activity of FAP on CAFs. This inhibition is hypothesized to disrupt the supportive tumor microenvironment, leading to reduced cancer cell proliferation, survival, migration, and invasion. The downstream signaling pathways affected by FAP inhibition may include the PI3K/AKT and RAS/ERK pathways.[6]
References
- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 2. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein (FAP) Stable Cell Lines - Accelerate Your Cancer & Fibrosis Research - Creative Biogene [creative-biogene.com]
- 4. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with FAPI Tracers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial carcinomas, as well as in tissues undergoing remodeling, inflammation, or fibrosis.[1][2] Its low expression in healthy tissues makes FAP an exceptional target for diagnostic imaging and targeted radionuclide therapy.[3] FAP inhibitor (FAPI)-based radiotracers have demonstrated high tumor uptake and rapid clearance from normal organs, resulting in excellent image contrast.[1][4] Preclinical evaluation in appropriate animal models is a critical step in the development and validation of new FAPI tracers. These models are essential for understanding tracer pharmacokinetics, biodistribution, target specificity, and therapeutic efficacy before moving to clinical trials.[5][6]
This document provides detailed application notes and protocols for utilizing various animal models in the in vivo imaging of FAPI tracers.
Common Animal Models for FAPI Tracer Imaging
The choice of animal model is critical and depends on the specific research question. Key considerations include the presence of an intact immune system, the origin of FAP expression (endogenous vs. transfected), and the disease context (oncology vs. non-oncology).
-
Xenograft Models: These models involve implanting human cancer cells into immunodeficient mice (e.g., Swiss Nude, BALB/c nu/nu).[3][7] They are widely used due to their simplicity and reproducibility. For FAP imaging, cell lines that do not express FAP (like HT-1080 or U87MG) are often transfected to overexpress human FAP, ensuring a clear target for the tracer.[1][3][8]
-
Use Case: Ideal for initial tracer screening, evaluating binding affinity to human FAP, and basic pharmacokinetic studies.[1]
-
-
Syngeneic Models: These models use cancer cell lines derived from a specific mouse strain (e.g., C57BL/6 or BALB/c) implanted into mice of the same strain, which have a competent immune system.[6][9] Examples include 4T1 (breast cancer), CT26 (colon cancer), and Pan02 (pancreatic cancer).[5][6][9] In these models, FAP is expressed endogenously by murine stromal cells (CAFs) recruited by the tumor, closely mimicking the human tumor microenvironment.[6][10]
-
Use Case: Essential for studying the interaction between FAPI tracers and the immune system, evaluating therapeutic efficacy, and investigating the impact of the complete tumor microenvironment.[11]
-
-
Non-Oncological Disease Models: FAP is also upregulated in various non-malignant diseases involving tissue remodeling and fibrosis.
-
Collagen-Induced Arthritis (CIA): A mouse model for rheumatoid arthritis where FAP expression is elevated in inflamed joints, allowing for imaging of disease severity.[12]
-
Bleomycin-Induced Pulmonary Fibrosis: Used to model idiopathic pulmonary fibrosis (IPF), this model shows increased FAP expression in fibrotic lung tissue, enabling non-invasive assessment of disease progression and treatment response.[13][14]
-
Logical Flow for Animal Model Selection
The following diagram illustrates a decision-making process for selecting an appropriate animal model for FAPI tracer research.
Caption: Decision tree for selecting an appropriate animal model.
Quantitative Data from Preclinical FAPI Imaging
Quantitative analysis is key to comparing the performance of different FAPI tracers. The most common metrics are the percentage of injected dose per gram of tissue (%ID/g), the Standardized Uptake Value (SUV), and the tumor-to-background ratio (TBR).
Table 1: Ex Vivo Biodistribution of FAPI Tracers in Tumor-Bearing Mice (%ID/g)
This table summarizes the radioactivity measured in dissected organs at different time points post-injection.
| FAPI Tracer | Animal Model | Time p.i. | Tumor | Blood | Muscle | Liver | Kidney |
| [¹⁷⁷Lu]FAPI-02 | HT-1080-FAP Xenograft | 2 h | 12.5 ± 1.5 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.8 ± 0.2 | 1.9 ± 0.5 |
| [⁶⁸Ga]Ga-FAPI-04 | 4T1 Syngeneic | 1 h | ~3.0 | ~0.2 | ~0.1 | ~0.3 | ~2.5 |
| FAPI-21 | HT-1080-FAP Xenograft | 24 h | 6.03 ± 0.68 | 0.03 ± 0.01 | 0.09 ± 0.01 | 0.35 ± 0.07 | 0.40 ± 0.05 |
| FAPI-46 | HT-1080-FAP Xenograft | 24 h | 2.29 ± 0.16 | 0.02 ± 0.00 | 0.06 ± 0.01 | 0.18 ± 0.02 | 0.25 ± 0.03 |
| [²²⁵Ac]FAPI-04 | PANC-1 Xenograft | 24 h | ~3.0 | ~0.1 | ~0.2 | ~1.5 | ~1.0 |
| [¹⁸F]AlF-FAPI-74 | HT-1080-FAP Xenograft | 1 h | ~4.5 | ~0.3 | ~0.2 | ~0.4 | ~1.0 |
| (Data synthesized from multiple sources; values are approximate and may vary based on specific experimental conditions.[1][4][5][7][15]) |
Table 2: PET Imaging Data (SUVmax and TBR) for FAPI Tracers in Animal Models
This table presents quantitative data derived directly from PET scans.
| FAPI Tracer | Animal Model | Time p.i. | Tumor SUVmax | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| FAPI-55 | HT-1080-FAP Xenograft | 1 h | 1.8 | >15 | >10 |
| FAPI-21 | HT-1080-FAP Xenograft | 1 h | 1.3 | ~15 | ~10 |
| [⁶⁸Ga]Ga-FAPI-04 | 4T1 Syngeneic | 1 h | ~2.5 | ~20 | ~12 |
| [⁶⁸Ga]FAPI | Pulmonary Fibrosis Model | 1 h | Lung: ~1.5 | N/A | N/A |
| [⁶⁸Ga]Ga-FAPI-RGD | Panc02 Syngeneic | 1 h | ~4.0 | ~25 | ~15 |
| (Data synthesized from multiple sources.[1][5][13][16]) |
Experimental Protocols
Protocol 1: Establishment of Tumor Models
A. Xenograft Model (e.g., HT-1080-FAP)
-
Cell Culture: Culture HT-1080 cells transfected to express human FAP in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C and 5% CO₂.
-
Cell Preparation: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free media. Count cells and adjust the concentration to 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Anesthetize a 6-8 week old immunodeficient mouse (e.g., BALB/c nu/nu). Subcutaneously inject 100 µL of the cell suspension into the right flank.
-
Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. The model is ready for imaging when tumors reach a diameter of 5-8 mm.[17]
B. Syngeneic Model (e.g., CT26 in BALB/c mice)
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Preparation: Prepare a cell suspension as described in step A.2, typically at a concentration of 1-2 x 10⁶ cells per 100 µL.
-
Implantation: Anesthetize a 6-8 week old immunocompetent BALB/c mouse. Inject 100 µL of the CT26 cell suspension subcutaneously into the right flank.[6]
-
Monitoring: Monitor tumor growth as described in step A.4.
Protocol 2: In Vivo FAPI-PET/CT Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mouse using inhaled isoflurane (1.5-2% in oxygen).[13][18] Place the animal on the scanner bed with temperature monitoring to prevent hypothermia.
-
Radiotracer Administration: Administer the FAPI radiotracer via tail vein injection. The typical dose is 4-7 MBq per mouse.[5][17]
-
Imaging Time Points:
-
Dynamic Scan: For pharmacokinetic analysis, start a dynamic scan immediately after injection, acquiring data for 60-120 minutes.[12]
-
Static Scan: For standard biodistribution imaging, a 10-minute static scan is typically performed at 50-60 minutes post-injection.[13][17] Some studies show that high-quality images can be obtained as early as 10 minutes post-injection.[19]
-
-
CT Scan: Perform a CT scan (e.g., 50 kV, 100 µA) for anatomical co-registration and attenuation correction.[13]
-
Image Reconstruction and Analysis: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).[12] Draw regions of interest (ROIs) over the tumor and various organs on the fused PET/CT images to calculate SUVmax, SUVmean, and TBRs.[5]
General Experimental Workflow
The diagram below outlines the standard workflow for a preclinical FAPI tracer imaging study.
Caption: A typical experimental workflow for FAPI tracer studies.
Protocol 3: Ex Vivo Biodistribution Analysis
-
Tracer Injection: Inject the FAPI radiotracer as described in Protocol 2, step 2.
-
Euthanasia: At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[1]
-
Organ Collection: Immediately collect blood via cardiac puncture. Dissect major organs and tissues of interest (tumor, muscle, bone, liver, spleen, kidneys, heart, lungs, brain, etc.).[5]
-
Measurement: Blot tissues dry, weigh them, and measure the radioactivity in each sample using a calibrated gamma counter.[1][15] Include standards prepared from the injected tracer to allow for decay correction.
-
Calculation: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
FAP Activation and Signaling in the Tumor Microenvironment
Understanding the underlying biology of FAP expression is crucial for interpreting imaging results. Cancer cells release signaling molecules that "activate" resident fibroblasts into CAFs, which then express FAP.
FAP Activation Pathway
Caption: Simplified pathway of fibroblast activation in cancer.
This activation process, driven by factors like TGF-β and VEGF, leads to the expression of FAP on the surface of CAFs.[20] These CAFs then actively remodel the extracellular matrix and create an immunosuppressive microenvironment that promotes tumor growth, invasion, and metastasis.[3][20] FAPI tracers bind to the enzymatic domain of FAP, allowing for the visualization of this critical stromal component.[4]
References
- 1. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP models - Oncodesign Services [oncodesign-services.com]
- 4. mdpi.com [mdpi.com]
- 5. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dissecting tumor microenvironment heterogeneity in syngeneic mouse models: insights on cancer-associated fibroblast phenotypes shaped by infiltrating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 12. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [68Ga]FAPI PET for Imaging and Treatment Monitoring in a Preclinical Model of Pulmonary Fibrosis: Comparison to [18F]FDG PET and CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. auntminnie.com [auntminnie.com]
- 20. A Mouse Model to Investigate the Role of Cancer-associated Fibroblasts in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing NH2-UAMC1110 Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing conjugation reactions involving NH2-UAMC1110, a key building block for developing targeted diagnostics and therapeutics against Fibroblast Activation Protein (FAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). The primary amine (-NH2) group on this compound serves as a reactive handle for covalent conjugation to other molecules, such as fluorescent dyes, chelating agents for radiolabeling, or drug payloads. This makes it a critical component in the synthesis of FAP-targeted imaging agents and therapeutics.
Q2: What is the most common chemistry used to conjugate this compound?
The most prevalent and versatile method for conjugating molecules to the primary amine of this compound is through the use of N-hydroxysuccinimide (NHS) esters. NHS esters react with the primary amine to form a stable amide bond.
Q3: What is the optimal pH for NHS ester conjugation with this compound?
The optimal pH for reacting an NHS ester with the primary amine of this compound is between 8.3 and 8.5. This pH range ensures that the primary amine is sufficiently deprotonated to be nucleophilic while minimizing the hydrolysis of the NHS ester, an undesirable side reaction.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium borate. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane).
Q5: How should I prepare my NHS-ester-functionalized molecule for the reaction?
Immediately before the reaction, dissolve the NHS ester in an anhydrous (water-free) solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This prevents premature hydrolysis of the NHS ester.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in conjugation reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Verify the pH of your reaction buffer immediately before use. The optimal range is 8.3-8.5. |
| Hydrolyzed NHS Ester | Use a fresh stock of the NHS ester reagent. Ensure it has been stored in a desiccator to prevent moisture exposure. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Presence of Competing Nucleophiles | Ensure that the reaction buffer and any other reagents are free from primary amines (e.g., Tris, glycine). If this compound was stored in an amine-containing buffer, perform a buffer exchange prior to the reaction. |
| Suboptimal Molar Ratio | Empirically test different molar ratios of the NHS ester to this compound. A 10- to 20-fold molar excess of the NHS ester is a common starting point. |
| Insufficient Reaction Time or Temperature | Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for less reactive molecules. |
| Poor Solubility of Reactants | Ensure that both this compound and the NHS-ester-functionalized molecule are fully dissolved in their respective solvents before mixing. Sonication may aid in dissolution. |
Experimental Protocols
General Protocol for this compound Conjugation with an NHS Ester
This protocol provides a general guideline for conjugating this compound to a molecule functionalized with an NHS ester. Optimization may be required for specific applications.
Materials:
-
This compound
-
NHS-ester functionalized molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, FPLC with appropriate column)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the this compound solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the this compound conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Must be free of primary amines. |
| Molar Ratio (NHS Ester : this compound) | 10:1 to 20:1 | Starting point, may require optimization. |
| Reaction Temperature | Room Temperature or 4°C | 4°C for overnight reactions to minimize hydrolysis. |
| Reaction Time | 1 - 4 hours (RT) or 12-16 hours (4°C) | Monitor reaction progress by LC-MS if possible. |
| This compound Concentration | 1 - 10 mg/mL | Higher concentrations can favor the reaction kinetics. |
| NHS Ester Stock Concentration | 10 mM in anhydrous DMSO/DMF | Prepare fresh before each use. |
Visualizations
Signaling Pathway of Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is known to influence several key signaling pathways involved in cell proliferation, migration, and tissue remodeling. The diagram below illustrates the central role of FAP in activating the PI3K/Akt/mTOR and TGF-β pathways.
Technical Support Center: Radiolabeling of FAP Inhibitors
Welcome to the technical support center for the radiolabeling of Fibroblast Activation Protein (FAP) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the radiolabeling process.
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclides and chelators used for labeling FAP inhibitors?
A1: FAP inhibitors are most commonly labeled with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. The choice of chelator is crucial for stably incorporating the metallic radionuclide. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are the most widely used chelators for FAP inhibitors.
Q2: What is a typical radiochemical yield (RCY) and radiochemical purity (RCP) I should expect for ⁶⁸Ga-FAPI labeling?
A2: With optimized protocols, you can expect high radiochemical yields and purity. For automated synthesis of ⁶⁸Ga-FAPI-46, non-decay corrected RCYs of 85.5% ± 1.4% have been reported[1]. Radiochemical purity should consistently be above 95%, with many protocols achieving >98%[2][3].
Q3: How can I improve a low radiochemical yield in my ⁶⁸Ga-FAPI labeling reaction?
A3: Several factors can contribute to low RCY. Consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as pH, temperature, and incubation time. For example, a study optimizing ⁶⁸Ga-FAP-2286 labeling found that a 4-minute heating time was sufficient to achieve high RCP[4].
-
Precursor Amount: Ensure you are using an adequate amount of the FAP inhibitor precursor. However, simply increasing the amount may not always improve the yield and could affect the specific activity[4].
-
⁶⁸Ge/⁶⁸Ga Generator Performance: An aging generator can lead to lower ⁶⁸Ga activity and increased metallic impurities. Ensure your generator is performing within specifications.
-
Purification Method: The choice of solid-phase extraction (SPE) cartridge for purification can impact yield. For instance, in the optimization of ¹⁷⁷Lu-FAPI-46 synthesis, switching from one type of CM cartridge to another and increasing the rinsing volume improved the yield significantly[5].
Q4: What should I do if I observe radiochemical impurities in my final product?
A4: Radiochemical impurities can compromise the quality and safety of the radiopharmaceutical. Here are some common causes and solutions:
-
Free Radionuclide: The presence of unbound ⁶⁸Ga³⁺ or ¹⁷⁷Lu³⁺ is a common impurity. This can be due to suboptimal labeling conditions (see Q3) or the presence of competing metal ions.
-
Colloidal ⁶⁸Ga: Formation of ⁶⁸Ga-colloids can occur at certain pH values. Ensure the pH of your reaction mixture is optimized and controlled.
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled compound (radiolysis). The addition of radical scavengers like ascorbic acid or gentisic acid can help mitigate this issue[2][6].
-
Inefficient Purification: Ensure your SPE purification step is effective at removing unreacted radionuclide and other impurities. You may need to re-evaluate the type of cartridge and the elution method.
Q5: How do metal ion impurities affect my radiolabeling?
A5: Metal ion impurities, such as Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺, can significantly impact your radiolabeling efficiency. These ions can compete with ⁶⁸Ga³⁺ or ¹⁷⁷Lu³⁺ for the chelator, leading to lower radiochemical yields[7][8]. The source of these impurities can be the ⁶⁸Ge/⁶⁸Ga generator eluate, glassware, or reagents. Using high-purity reagents and, if necessary, a pre-purification step for the generator eluate can minimize this problem[9]. The metal ion to ligand ratio is a critical factor influencing the labeling yield[8].
Troubleshooting Guides
Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer. For ⁶⁸Ga labeling with DOTA-conjugates, a pH range of 3.5-4.5 is often optimal. |
| Incorrect Temperature | Ensure the reaction is heated to the specified temperature (typically 95°C for ⁶⁸Ga and ¹⁷⁷Lu labeling) for the optimal duration[3][10]. |
| Insufficient Precursor | Increase the amount of FAP inhibitor precursor incrementally. Be mindful of the impact on specific activity. |
| Metal Ion Contamination | Use metal-free water and reagents. Consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge[9]. |
| Inefficient ⁶⁸Ga Elution | Ensure the ⁶⁸Ge/⁶⁸Ga generator is eluted according to the manufacturer's instructions to obtain a high concentration of ⁶⁸Ga. |
| Poor SPE Cartridge Performance | Test different types of SPE cartridges (e.g., C18, HLB) for purification and optimize the washing and elution steps[6]. |
Low Radiochemical Purity
| Potential Cause | Troubleshooting Steps |
| Incomplete Labeling Reaction | Optimize reaction time and temperature. A study on ⁶⁸Ga-FAP-2286 found that a 4-minute heating time was optimal for manual labeling[4]. |
| Radiolysis | Add a radical scavenger such as ascorbic acid to the reaction mixture or the final product formulation[6]. |
| Presence of Colloidal ⁶⁸Ga | Ensure the pH is maintained within the optimal range to prevent the formation of gallium colloids. |
| Ineffective Purification | Optimize the SPE purification protocol, including the volume and composition of the washing and elution solutions. |
| Impure Precursor | Verify the purity of the FAP inhibitor precursor using analytical methods like HPLC. |
Experimental Protocols
Quality Control of Radiolabeled FAP Inhibitors
Objective: To determine the radiochemical purity of the final product.
Methods:
-
Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A common system for ⁶⁸Ga-labeled compounds is a citrate buffer. For example, in one study, the Rf values for [⁶⁸Ga]Ga-FAP-2286 were 0.8–1.0, while ⁶⁸Ga-impurities remained at the origin (Rf 0.0–0.2)[4].
-
Procedure: Spot a small amount of the sample on the iTLC strip and develop it in the mobile phase. After development, the strip is scanned using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
Radio-High Performance Liquid Chromatography (Radio-HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is common. For example, a gradient from 95% water to 50% water over 8 minutes has been used for [⁶⁸Ga]Ga-FAPI-4 analysis[1].
-
Detection: The HPLC system is equipped with both a UV detector and a radioactivity detector.
-
Procedure: Inject a small volume of the sample onto the HPLC column. The retention time of the main radioactive peak should correspond to that of the non-radioactive reference standard. The percentage of radioactivity in the main peak represents the radiochemical purity.
-
Visualizations
Caption: Automated radiolabeling workflow for ⁶⁸Ga-FAPI.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fully automated radiosynthesis of [68Ga]Ga-FAPI-46 with cyclotron produced gallium - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor tumor uptake of FAPI PET tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein Inhibitor (FAPI) PET tracers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during FAPI PET imaging experiments that may lead to poor tumor uptake or ambiguous results.
Q1: We are observing lower than expected tumor uptake (low SUVmax) in our preclinical/clinical FAPI PET imaging. What are the potential causes and how can we troubleshoot this?
A1: Low tumor uptake of FAPI PET tracers can be attributed to several factors, ranging from the biological characteristics of the tumor to technical aspects of the imaging procedure. Here’s a systematic approach to troubleshooting this issue:
Potential Cause 1: Low Fibroblast Activation Protein (FAP) Expression in the Tumor Microenvironment
-
Explanation: The uptake of FAPI tracers is directly correlated with the expression of FAP on cancer-associated fibroblasts (CAFs) in the tumor stroma.[1] Not all tumors, or even different metastases from the same primary tumor, will have the same level of FAP expression. Some tumor types inherently exhibit lower FAP expression.
-
Troubleshooting Steps:
-
Histological Confirmation: If possible, perform immunohistochemistry (IHC) or other tissue-based assays on tumor biopsies to confirm the level of FAP expression.
-
Literature Review: Consult literature for typical FAP expression levels in your specific tumor model or cancer type. As indicated in Table 1, certain cancers like pheochromocytoma and renal cell carcinoma tend to have lower FAPI uptake.[2][3]
-
Alternative Imaging: If FAP expression is confirmed to be low, consider if FAPI PET is the most suitable imaging modality for your research question.
-
Potential Cause 2: Suboptimal Imaging Protocol
-
Explanation: The timing of image acquisition after tracer injection is crucial for achieving optimal tumor-to-background ratios. FAPI tracers exhibit rapid initial uptake with varying washout rates depending on the specific tracer used.[4][5]
-
Troubleshooting Steps:
-
Review Uptake Time: Ensure the uptake time is within the recommended window. For most 68Ga-labeled FAPI tracers, imaging between 30 and 60 minutes post-injection is recommended.[4][5] For 18F-labeled FAPI tracers, a longer uptake time of 60 to 90 minutes may be optimal.[4]
-
Dynamic Imaging: If feasible, perform dynamic PET imaging to characterize the tracer kinetics in the tumor and surrounding tissues to determine the peak uptake time for your specific model.
-
Potential Cause 3: Issues with the Radiotracer
-
Explanation: The quality and specific activity of the radiotracer are critical for successful imaging.
-
Troubleshooting Steps:
-
Quality Control: Verify the radiochemical purity and specific activity of the FAPI tracer batch used.
-
Molar Mass: For preclinical studies, consider the injected mass of the FAPI tracer. High tracer mass can saturate FAP binding sites, leading to reduced tumor uptake and altered biodistribution.
-
Q2: We are observing high background signal in non-tumor tissues. What could be the reason and how can we minimize it?
A2: High background uptake can obscure tumor visualization and reduce the accuracy of quantification. Understanding the physiological biodistribution and potential off-target uptake of FAPI tracers is key to addressing this.
Potential Cause 1: Physiological Biodistribution
-
Explanation: FAPI tracers exhibit physiological uptake in various normal organs. The primary route of excretion is renal.[4][5][6] Physiological uptake is commonly observed in the uterus, salivary glands, pancreas, and healing tissues.[6]
-
Troubleshooting Steps:
-
Anatomical Correlation: Carefully correlate PET findings with anatomical imaging (CT or MRI) to distinguish physiological uptake from pathological lesions.
-
Delayed Imaging: In some cases, delayed imaging (e.g., at 3 hours post-injection) may help differentiate between malignant lesions and inflammatory or fibrotic processes, as the tracer may wash out from non-malignant tissues at a different rate.[4]
-
Potential Cause 2: Non-Tumor Pathological Uptake
-
Explanation: FAP is also expressed in activated fibroblasts involved in processes other than cancer, such as inflammation, fibrosis, and wound healing.[6] Degenerative joint disease is a common site of non-malignant FAPI tracer uptake.
-
Troubleshooting Steps:
-
Patient/Animal History: Review the clinical history of the patient or the health status of the animal for any recent surgeries, injuries, or inflammatory conditions.
-
Correlative Imaging: Utilize other imaging modalities or clinical information to characterize areas of non-tumor uptake.
-
Q3: How do we differentiate between true tumor uptake and uptake in inflammatory or fibrotic lesions?
A3: This is a known challenge in FAPI PET imaging due to the role of activated fibroblasts in these conditions.
-
Explanation: Both cancerous and certain benign conditions can show FAPI tracer accumulation. However, the intensity of uptake can sometimes help in differentiation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Malignant lesions often exhibit significantly higher FAPI uptake (higher SUVmax) compared to benign lesions.[7][8] However, there can be an overlap.
-
Dual-Time-Point Imaging: As mentioned, acquiring images at a later time point (e.g., 3 hours) may show differential washout kinetics between malignant and inflammatory tissues.[4]
-
Pattern of Uptake: The distribution and pattern of uptake can provide clues. For example, diffuse uptake in a joint is more likely degenerative, while focal, intense uptake may be more suspicious for malignancy.
-
Data Presentation
Table 1: Tumor Uptake of 68Ga-FAPI Tracers in Various Cancers
| Tumor Type | Average SUVmax (Range) | High Uptake (>12) | Intermediate Uptake (6-12) | Low Uptake (<6) |
| Sarcoma | >12 | X | ||
| Esophageal Cancer | >12 | X | ||
| Breast Cancer | >12 | X | ||
| Cholangiocarcinoma | >12 | X | ||
| Lung Cancer | >12 | X | ||
| Hepatocellular Carcinoma | 6-12 | X | ||
| Colorectal Cancer | 6-12 | X | ||
| Head and Neck Cancer | 6-12 | X | ||
| Ovarian Cancer | 6-12 | X | ||
| Pancreatic Cancer | 6-12 | X | ||
| Prostate Cancer | 6-12 | X | ||
| Pheochromocytoma | <6 | X | ||
| Renal Cell Carcinoma | <6 | X | ||
| Differentiated Thyroid Cancer | <6 | X | ||
| Adenoid-Cystic Carcinoma | <6 | X | ||
| Gastric Cancer | <6 | X |
Data synthesized from multiple sources.[2][3]
Table 2: Physiological and Non-Malignant Uptake of 68Ga-FAPI Tracers
| Tissue/Condition | Average SUVmax | Notes |
| Uterus (pre-menopausal) | 12.2 ± 7.3 | Uptake correlates negatively with age. |
| Degenerative Lesions (Joints) | 7.7 ± 2.9 | A frequent cause of non-tumor-specific uptake. |
| Muscle | < 2.0 | Provides good tumor-to-background contrast. |
| Blood Pool | < 2.0 | Provides good tumor-to-background contrast. |
| Liver | ~1.7 | Significantly lower than with FDG. |
| Brain | ~0.3 | Significantly lower than with FDG. |
Data synthesized from multiple sources.
Experimental Protocols
1. Standard Operating Procedure for Clinical 68Ga-FAPI PET/CT Imaging
-
Patient Preparation:
-
No specific dietary preparation (e.g., fasting) is required.
-
Ensure adequate hydration.
-
-
Tracer Injection:
-
Administer 100-200 MBq of a 68Ga-labeled FAPI tracer intravenously.
-
-
Uptake Period:
-
Image Acquisition:
-
Perform a whole-body PET/CT scan from the head to the mid-thigh.
-
Acquisition time is typically 2-4 minutes per bed position.
-
-
Image Analysis:
-
Reconstruct images using standard algorithms.
-
Quantify tracer uptake using Standardized Uptake Values (SUV).
-
2. Protocol for In Vitro FAP Binding Assay
-
Cell Culture:
-
Use a cell line with confirmed FAP expression (e.g., FAP-transfected cells).
-
-
Assay Preparation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells with an appropriate buffer (e.g., PBS).
-
-
Competition Assay:
-
Add increasing concentrations of the non-radiolabeled FAPI compound to the wells.
-
Add a constant concentration of the radiolabeled FAPI tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Washing and Lysis:
-
Wash the cells multiple times with cold buffer to remove unbound tracer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Measurement:
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the IC50 value, which represents the concentration of the non-radiolabeled compound that inhibits 50% of the specific binding of the radiotracer.
-
3. Protocol for Animal Biodistribution Study
-
Animal Model:
-
Use an appropriate tumor-bearing animal model (e.g., xenograft mouse model).
-
-
Tracer Injection:
-
Inject a known amount of the radiolabeled FAPI tracer (e.g., 1-5 MBq) via the tail vein.
-
-
Uptake Period:
-
Allow the tracer to distribute for a predetermined time (e.g., 60 minutes).
-
-
Tissue Harvesting:
-
Euthanize the animal and dissect key organs and the tumor.
-
-
Measurement:
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Signaling pathway illustrating FAP expression in the tumor microenvironment and the principle of FAPI PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing Benign and Malignant Findings on [68 Ga]-FAPI PET/CT Based on Quantitative SUV Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Binding of UAMC-1110 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UAMC-1110 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target binding and enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-1110 and what is its primary target?
UAMC-1110 is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease. UAMC-1110 also shows inhibitory activity against prolyl oligopeptidase (PREP), but with much lower potency.
Q2: What are the known off-targets for UAMC-1110 and its derivatives?
The primary off-target of concern for UAMC-1110 is Prolyl Oligopeptidase (PREP), due to structural similarities in the active site with FAP. Depending on the modifications made to the UAMC-1110 scaffold, derivatives may also exhibit off-target binding to other dipeptidyl peptidases (DPP) such as DPP4, DPP8, and DPP9. Therefore, it is crucial to profile any new derivative against a panel of these related proteases.
Q3: What are the general strategies to reduce off-target binding of small molecule inhibitors like UAMC-1110 derivatives?
Several strategies can be employed to enhance selectivity:
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Structure-Based Design: Utilize crystal structures of both the primary target (FAP) and off-targets (e.g., PREP, DPP4) to identify unique features in the binding pockets. Modifications to the derivative can then be designed to exploit these differences, increasing affinity for the target while decreasing affinity for off-targets.
-
Pharmacophore Refinement: Modify the pharmacophore of UAMC-1110 to optimize interactions with FAP-specific residues. For instance, double fluorination of the pyrrole ring in UAMC-1110 enhances its affinity for FAP and reduces uptake by DPP4.
-
Introduction of Steric Hindrance: Introduce bulky chemical groups at positions on the scaffold that are tolerated by the primary target but clash with the binding site of off-targets. It has been shown that the 6-position of the quinoline ring in UAMC-1110 can tolerate sterically large groups without compromising FAP affinity.
-
Computational Screening: Employ in-silico methods to predict potential off-target interactions before synthesis. Techniques like 2-D similarity searching (e.g., SEA) and 3-D docking can help prioritize derivatives with a higher probability of being selective.
Q4: How can I experimentally assess the selectivity of my UAMC-1110 derivatives?
A tiered approach is recommended:
-
Primary Target Engagement: Confirm high-affinity binding to FAP using an enzyme inhibition assay.
-
Selectivity Panel Screening: Screen the derivative against a panel of closely related off-targets, including PREP, DPP4, DPP8, and DPP9.
-
Broader Off-Target Profiling: For lead compounds, consider a broader off-target screening panel (e.g., a kinase panel or a GPCR panel) to identify any unexpected interactions.
-
Cell-Based Assays: Evaluate the functional consequences of target and off-target engagement in relevant cell lines.
Troubleshooting Guide
Problem 1: My new UAMC-1110 derivative shows reduced potency against FAP.
| Possible Cause | Troubleshooting Step |
| Modification disrupts key binding interactions. | Review the structure-activity relationship (SAR) data for UAMC-1110. Ensure your modification does not interfere with the essential pharmacophore responsible for FAP binding. The Gly-Pro-like sequence is critical. |
| Incorrect assay conditions. | Verify the concentration of FAP, substrate, and your inhibitor. Ensure the buffer conditions (pH, ionic strength) are optimal for FAP activity. |
| Compound solubility issues. | Check the solubility of your derivative in the assay buffer. Poor solubility can lead to an underestimation of potency. Consider using a co-solvent like DMSO, but keep the final concentration low. |
Problem 2: My derivative has high affinity for FAP but also binds to PREP or other DPPs.
| Possible Cause | Troubleshooting Step |
| Modification interacts with conserved residues. | Perform molecular docking of your derivative into the crystal structures of both FAP and the off-target protease. Identify differences in the binding pockets that can be exploited. For example, introduce a bulky group that is accommodated by FAP but creates a steric clash in the off-target's active site. |
| High lipophilicity leading to non-specific binding. | Reduce the lipophilicity (logP) of your compound. High lipophilicity can sometimes lead to promiscuous binding. |
| Lack of specific interactions with non-conserved residues. | Design modifications that form specific hydrogen bonds or salt bridges with residues that are unique to FAP. |
Problem 3: My derivative shows unexpected cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target binding to an unknown protein. | Submit your compound for broad off-target screening (e.g., a commercial service that screens against hundreds of targets). This can help identify the protein responsible for the toxicity. |
| Reactive metabolite formation. | Assess the metabolic stability of your compound in liver microsomes. If it is rapidly metabolized, identify the metabolites and test them for toxicity. |
| Disruption of a critical signaling pathway. | Use computational tools to predict potential off-target liabilities and pathway analysis to understand the potential functional consequences. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of UAMC-1110 and some of its derivatives against FAP and key off-targets. This data can serve as a benchmark for your own derivatives.
| Compound | Target | IC50 (nM) | Selectivity vs. PREP | Reference |
| UAMC-1110 | FAP | 3.2 | ~560-fold | |
| PREP | 1800 | |||
| Derivative 1a | FAP | 6.11 | - | |
| Derivative 1b | FAP | 15.1 | - | |
| Derivative 1c | FAP | 92.1 | - | |
| ABP 5 | FAP | <1 | >1000-fold | |
| DPP4 | >1000 | |||
| DPP8 | >1000 | |||
| DPP9 | >1000 | |||
| PREP | >1000 | |||
| ABP 6 | FAP | <1 | >1000-fold | |
| DPP4 | >1000 | |||
| DPP8 | >1000 | |||
| DPP9 | >1000 | |||
| PREP | >1000 |
Key Experimental Protocols
FAP Enzyme Inhibition Assay
This protocol is for determining the IC50 value of a test compound against FAP.
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
Test compound (UAMC-1110 derivative)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add 25 µL of the test compound dilution and 25 µL of the FAP substrate solution.
-
Initiate the reaction by adding 50 µL of diluted FAP protein to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Radioligand Binding Assay for GPCR Off-Targets
This protocol is a general method to assess binding to a G protein-coupled receptor (GPCR) off-target.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR
-
Test compound (UAMC-1110 derivative)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of the unlabeled test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding by including a high concentration of an unlabeled ligand known to bind to the receptor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to determine the IC50, which can then be converted to a Ki value.
Calcium Mobilization Functional Assay for GPCR Off-Targets
This functional assay measures the activation of Gq-coupled GPCRs.
Materials:
-
Cells expressing the GPCR of interest (and potentially a promiscuous G-protein like Gα16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compound
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye.
-
Place the plate in the fluorescence reader.
-
Add the test compound and monitor the change in intracellular calcium concentration by measuring the fluorescence signal over time.
-
An increase in fluorescence indicates that the compound is an agonist for the receptor. To test for antagonism, pre-incubate with the test compound before adding a known agonist.
Visualizations
Caption: A workflow for designing and testing
overcoming solubility issues with NH2-UAMC1110 in aqueous buffers
Disclaimer: The information provided is based on the characteristics of amine-functionalized zirconium-based metal-organic frameworks (MOFs), such as NH2-UIO-66(Zr), which are presumed to be analogous to NH2-UAMC1110.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to disperse this compound in aqueous buffers.
Q1: My this compound powder is not dispersing in the aqueous buffer and is immediately settling at the bottom. What should I do?
A1: This is a common issue due to the crystalline and often hydrophobic nature of MOF powders. Here are a few steps to improve dispersion:
-
Pre-wetting: Before adding the aqueous buffer, try pre-wetting the this compound powder with a small amount of a water-miscible organic solvent like ethanol or DMF.[1][2] This can help to break up particle agglomerates. Ensure the organic solvent is compatible with your downstream application and is used in a minimal amount.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy.[3][4][5] This is a very effective method for breaking down larger particles and achieving a more uniform dispersion. Start with short sonication times to avoid potential damage to the MOF structure.
-
Vortexing/Stirring: For less aggregated powders, vigorous vortexing or continuous stirring may be sufficient to achieve a temporary dispersion.[3][6]
Q2: After sonication, my this compound dispersion appears cloudy and I can still see visible particles. How can I improve this?
A2: The presence of visible particles after sonication suggests that the primary particles are still aggregated.
-
Optimize Sonication Parameters: Increase the sonication time or power. However, be mindful that excessive sonication can lead to particle amorphization and degradation. It is a balance between achieving good dispersion and maintaining the material's integrity.
-
Surface Modification: Consider surface modification of the this compound. For instance, coating with a thin layer of polydopamine (PDA) can enhance hydrophilicity and dispersibility in aqueous media.[3][4]
Q3: My this compound dispersion is initially uniform, but the particles settle out over time. How can I improve the stability of the dispersion?
A3: This indicates a metastable dispersion. To improve long-term stability:
-
Control pH: The surface charge of this compound is pH-dependent. Adjusting the pH of the buffer may increase electrostatic repulsion between particles, preventing aggregation and settling. The isoelectric point of amine-functionalized MOFs can be determined using zeta potential measurements.
-
Use of Stabilizers: The addition of a small amount of a biocompatible stabilizing agent, such as certain polymers or surfactants, can help to prevent particle aggregation. The choice of stabilizer will be application-dependent.
-
Composite Formation: For some applications, incorporating this compound into a hydrogel or another matrix can physically prevent settling.[7]
Q4: I suspect my aqueous buffer is degrading the this compound. How can I check for this and what can I do to prevent it?
A4: Degradation is a serious concern, especially with certain buffers.
-
Characterization: To check for degradation, you can use Powder X-ray Diffraction (PXRD) to assess the crystallinity of the MOF before and after exposure to the buffer. A loss of peak intensity or the appearance of new peaks suggests structural collapse.[8][9][10][11] You can also use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to look for changes in the chemical bonds.[12]
-
Buffer Choice: Phosphate-based buffers (like PBS) have been shown to be detrimental to the stability of some zirconium-based MOFs, as phosphate ions can displace the organic linkers.[9][10][11] Consider using alternative buffers such as TRIS or HEPES, although their compatibility should also be verified.[9][10][13]
-
pH Monitoring: Extreme pH values, particularly highly alkaline conditions (pH > 9-10), can lead to the degradation of UiO-66 type MOFs.[1][8][14] Ensure your buffer pH is within the stable range for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected "solubility" of this compound in aqueous buffers?
A1: It is crucial to understand that MOFs like this compound do not "dissolve" in aqueous buffers in the traditional sense to form a true solution. Instead, the goal is to form a stable colloidal dispersion of nanoparticles. The "solubility" issues you are encountering are likely related to achieving and maintaining a stable dispersion.
Q2: What are the key factors influencing the stability of this compound in aqueous buffers?
A2: The stability of this compound in aqueous media is primarily influenced by:
-
pH of the buffer: NH2-UIO-66, a similar MOF, is generally stable in a pH range of acidic to neutral.[14] Highly basic conditions can cause degradation.[1][8]
-
Composition of the buffer: As mentioned, certain ions, like phosphate, can competitively bind to the zirconium clusters and degrade the framework.[9][10][11]
-
Temperature: Higher temperatures can accelerate degradation kinetics.[10]
-
Concentration of the MOF: At very high concentrations, particle aggregation is more likely to occur.
Q3: Are there any recommended buffers for working with this compound?
A3: While application-specific, some studies suggest that buffers like TRIS and HEPES are more benign to UiO-66 type MOFs compared to phosphate buffers.[9][10][13] However, it is always recommended to perform stability tests with your chosen buffer under your experimental conditions.
Q4: How can I prepare a stock dispersion of this compound?
A4: A general protocol for preparing a stock dispersion is as follows:
-
Weigh out the desired amount of this compound powder in a suitable container.
-
If necessary, add a minimal amount of ethanol or DMF to create a slurry.
-
Add the desired aqueous buffer.
-
Sonicate the mixture in a bath sonicator for 10-30 minutes, or using a probe sonicator with short pulses, ensuring the sample does not overheat.
-
Visually inspect the dispersion for any large aggregates.
-
For applications requiring a specific particle size, centrifugation at low speeds can be used to pellet larger particles, while the supernatant containing smaller, more stable nanoparticles can be carefully collected.
Q5: What characterization techniques can I use to assess the quality of my this compound dispersion?
A5:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic particle size distribution and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the particles in the dispersion, which is an indicator of colloidal stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the individual particles and assess the degree of aggregation.[3]
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after dispersion.[1][8]
Quantitative Data Summary
Table 1: Stability of UiO-66 (a proxy for this compound) in Various Buffers
| Buffer | Concentration (M) | pH | Temperature (°C) | Observation | Reference |
| TRIS | 0.01 - 1.0 | 7.5 | 25 | Terephthalate release observed, indicating some degradation. Low concentrations are recommended. | [9][10][13] |
| HEPES | 0.01 - 1.0 | 7.5 | 25 | Found to be the most benign among the tested buffers. | [9][10][13] |
| Phosphate Buffer (PB) | 0.01 - 1.0 | 7.5 | 25 | Rapidly degrades the UiO-66 framework. Should be avoided. | [9][10][11][13] |
| N-ethylmorpholine (NEM) | 0.01 - 1.0 | 7.5 | 25 | Rapidly degrades the UiO-66 framework. Should be avoided. | [10][13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Dispersion of this compound in TRIS Buffer
-
Materials: this compound powder, Ethanol (ACS grade), TRIS buffer (e.g., 50 mM, pH 7.4), microcentrifuge tubes, bath sonicator.
-
Procedure:
-
Weigh 5 mg of this compound powder into a 2 mL microcentrifuge tube.
-
Add 100 µL of ethanol to the powder and vortex for 30 seconds to create a slurry.
-
Add 900 µL of TRIS buffer to bring the final concentration to 5 mg/mL.
-
Place the tube in a bath sonicator and sonicate for 20 minutes. Ensure the water in the sonicator does not become excessively warm.
-
After sonication, visually inspect the dispersion. For a more uniform particle size, centrifuge the dispersion at 1000 x g for 5 minutes.
-
Carefully collect the supernatant for your experiments. The pellet will contain larger aggregates.
-
Characterize the supernatant using DLS to determine the particle size distribution.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Materials: Prepared this compound dispersion, the aqueous buffer of interest, centrifuge, PXRD sample holders, oven or vacuum desiccator.
-
Procedure:
-
Prepare a dispersion of this compound in the buffer of interest as described in Protocol 1.
-
Incubate the dispersion under your experimental conditions (e.g., 37°C with gentle shaking) for a predetermined time (e.g., 24 hours).
-
After incubation, centrifuge the dispersion at high speed (e.g., 15,000 x g) for 20 minutes to pellet the MOF particles.
-
Discard the supernatant. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any residual buffer salts.
-
Dry the washed pellet in an oven at a low temperature (e.g., 60-80°C) or in a vacuum desiccator overnight.
-
Analyze the dried powder using PXRD and compare the diffractogram to that of the as-synthesized this compound powder. Significant loss of peak intensity or changes in peak positions indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for dispersing this compound.
Caption: Factors affecting this compound stability in aqueous buffers.
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of UiO-66-NH2@PDA under Water System for Chemical Warfare Agents Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Radiolysis in High-Activity FAPI Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-activity Fibroblast Activation Protein Inhibitor (FAPI) preparations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to radiolysis and ensure the quality and stability of your radiolabeled FAPI compounds.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern for high-activity FAPI preparations?
A1: Radiolysis is the process where ionizing radiation emitted from radionuclides like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) interacts with the surrounding molecules, particularly water, generating highly reactive free radicals.[1][2] These free radicals can degrade the FAPI molecules, leading to the formation of radiochemical impurities.[1][2] This degradation is more pronounced at higher radioactivity concentrations and can compromise the radiochemical purity (RCP) of the preparation, potentially affecting its diagnostic efficacy or therapeutic outcome.[1]
Q2: What are the common signs of radiolysis in my FAPI preparation?
A2: A common indicator of radiolysis is a decrease in radiochemical purity over time, which can be observed using radio-High-Performance Liquid Chromatography (radio-HPLC).[3] You might notice the appearance of a poorly separated "shoulder" peak or new impurity peaks in the chromatogram that are not present at the initial time point of quality control.[4] Visually, there are no specific signs, so analytical methods are essential for detection.
Q3: What are "quenchers" or "stabilizers," and how do they work to minimize radiolysis?
A3: Quenchers, also known as radical scavengers or stabilizers, are compounds added to the radiopharmaceutical formulation to protect it from radiolytic degradation.[2] They work by reacting with and neutralizing the harmful free radicals generated by radiation before they can damage the FAPI molecules.[2] Commonly used stabilizers in radiopharmaceuticals include ascorbic acid, ethanol, and gentisic acid.[2]
Q4: Which stabilizers are recommended for FAPI preparations?
A4: Ascorbic acid has been shown to be effective in minimizing radiolysis in ⁶⁸Ga-FAPI-46 preparations.[4] The addition of ascorbic acid can significantly improve the radiochemical purity of the final product.[4] While direct comparative studies on various stabilizers for FAPI are limited, data from other therapeutic radiopharmaceuticals like ¹⁷⁷Lu-PSMA-617 suggest that a combination of stabilizers, such as ascorbic acid and gentisic acid, or the use of ethanol, can also be effective.[5][6]
Q5: At what stage of the preparation should I add a stabilizer?
A5: Stabilizers can be added at different stages depending on the specific protocol and the nature of the stabilizer. For ⁶⁸Ga-FAPI-46, adding ascorbic acid to the buffered medium containing the FAPI precursor before starting the labeling process has been shown to be effective.[4] In other protocols, stabilizers like ascorbic acid are added to the final product formulation to prevent radiolysis over time.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (RCP) immediately after synthesis | Radiolysis during labeling: High activity concentration in a small reaction volume can lead to rapid degradation. | - Add a radical scavenger: Incorporate ascorbic acid into the reaction mixture before labeling. A concentration of 300 µg of ascorbic acid for a 50 µg FAPI-46 preparation has been shown to be effective.[4]- Optimize reaction conditions: Ensure optimal pH (around 3.4-4.5) and temperature for the labeling reaction to proceed efficiently and quickly, minimizing the time the product is exposed to high radiation in the reaction vessel. |
| Decreasing RCP over time after synthesis | Post-labeling radiolysis: The high radioactivity of the final product continues to generate free radicals, leading to degradation during storage. | - Add a stabilizer to the final formulation: If not already included in the labeling step, add a stabilizer like ascorbic acid to the final product vial.[7]- Dilute the final product: Increasing the final volume of the preparation can reduce the radioactive concentration and thereby decrease the rate of radiolysis.[5]- Store at lower temperatures: Storing the final product at a lower temperature can slow down the rate of chemical reactions, including radiolytic degradation.[1] |
| Appearance of a "shoulder" peak or unidentified peaks on the radio-HPLC chromatogram | Formation of radiolytic impurities: The main FAPI peak may be accompanied by closely eluting peaks corresponding to degraded FAPI molecules. | - Confirm with comparative analysis: Analyze a sample with and without a stabilizer to confirm if the additional peaks are due to radiolysis.[4]- Optimize HPLC method: Adjust the mobile phase gradient and other HPLC parameters to achieve better separation and identification of the main peak and any impurities.[8] |
| Inconsistent RCP between batches with similar activity | Variability in formulation components: The concentration or quality of buffer agents or other excipients can influence the rate of radiolysis.[5] | - Standardize all reagents: Ensure consistent quality and concentration of all components used in the preparation, including the buffer and any stabilizers.[5]- Perform validation studies: Validate the entire preparation process, including the addition of stabilizers, to ensure reproducibility. |
Quantitative Data on Stabilizers
While FAPI-specific comparative data is limited, the following table summarizes the effectiveness of various quenchers in preventing radiolysis of ¹⁷⁷Lu-PSMA-617, which can serve as a valuable reference for high-activity therapeutic FAPI preparations.[5]
| Stabilizer (Concentration) | Radiochemical Purity (RCP) after 72h storage |
| DMSA | 97.3 ± 0.3% |
| DMSA + Cysteine (1:1) | 97.5 ± 0.3% |
| Cysteine | 95.7 ± 0.7% |
| Gentisic Acid | 95.1 ± 0.8% |
Data adapted from a study on [¹⁷⁷Lu]Lu-PSMA-617 and may not be directly transferable to all FAPI preparations but provides a good starting point for optimization.[5]
Experimental Protocols
Protocol: Addition of Ascorbic Acid to Minimize Radiolysis in ⁶⁸Ga-FAPI-46 Preparation
This protocol is a general guideline and should be adapted and validated for your specific synthesis module and local regulations.
Materials:
-
FAPI-46 precursor
-
Gallium-68 (⁶⁸Ga) eluate
-
HEPES or acetate buffer
-
Ascorbic acid solution (sterile, prepared in water for injection)
-
Sterile reaction vials and other necessary consumables for your synthesis module
Procedure:
-
Prepare the FAPI-46 solution: Dissolve 50 µg of FAPI-46 in the appropriate buffer (e.g., HEPES or acetate buffer) as per your standard protocol.
-
Add Ascorbic Acid: Before initiating the radiolabeling reaction, add 300 µg of sterile ascorbic acid solution to the buffered FAPI-46 solution.[4]
-
Radiolabeling: Proceed with the automated or manual radiolabeling process by adding the ⁶⁸Ga eluate to the FAPI-46/ascorbic acid mixture and heating at the optimized temperature (e.g., 95-98 °C) and time (e.g., 4-10 minutes).[5][9]
-
Purification and Formulation: Perform the solid-phase extraction (SPE) purification and formulate the final product in a suitable vehicle for injection as per your established protocol.
-
Quality Control: Immediately after synthesis and at regular intervals (e.g., every 30-60 minutes), perform radio-HPLC analysis to determine the radiochemical purity and assess the stability of the final product.[10]
Visualizations
Workflow for Troubleshooting Low Radiochemical Purity
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Refining Purification Methods for NH2-UAMC1110 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of NH2-UAMC1110 conjugates. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound conjugates.
Q1: I am observing low yield of my purified conjugate. What are the potential causes and how can I troubleshoot this?
A1: Low purification yield can stem from several factors throughout the experimental workflow.[1][2] A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Suboptimal Conjugation Reaction: Incomplete conjugation will naturally lead to a lower yield of the desired product. Ensure that the reaction conditions, including pH, temperature, and incubation time, are optimized for the specific conjugation chemistry being used.[3]
-
Protein Aggregation or Precipitation: The increased hydrophobicity from the small molecule this compound can lead to aggregation or precipitation of the conjugate. Consider optimizing buffer conditions, such as adjusting pH or ionic strength, or adding solubilizing agents.[2]
-
Inappropriate Purification Method: The chosen purification technique may not be suitable for your specific conjugate. For example, if there is significant non-specific binding to the chromatography resin, this can result in product loss.
-
Inefficient Elution: The elution conditions may be too mild to effectively release the bound conjugate from the chromatography matrix. Consider optimizing the elution buffer composition, for instance, by increasing the concentration of the eluting agent or changing the pH.[2]
Q2: My final product contains impurities, such as unconjugated this compound or unconjugated protein/peptide. How can I improve the purity?
A2: Achieving high purity is critical for downstream applications. To address impurities, consider the following strategies:
-
Orthogonal Purification Steps: Employing multiple purification techniques that separate molecules based on different properties (e.g., size, charge, and hydrophobicity) can significantly enhance purity. For example, a size exclusion chromatography (SEC) step can be followed by an ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) step.[4]
-
Optimize Washing Steps: During chromatography, extensive washing of the column after sample loading can help remove weakly bound impurities before eluting the target conjugate.
-
Gradient Elution: Utilizing a gradient elution instead of a step elution can provide better resolution and separation of the desired conjugate from closely related impurities.
-
Dialysis or Tangential Flow Filtration (TFF): These techniques are effective for removing small molecule impurities like unconjugated this compound and for buffer exchange.[5][6]
Q3: I am seeing unexpected peaks in my analytical HPLC chromatogram. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can be indicative of several issues. A systematic investigation is key to identifying the source.[7][8]
-
Contamination: The sample, mobile phase, or HPLC system itself may be contaminated. Ensure you are using high-purity solvents and reagents and that your glassware is scrupulously clean.[7][8]
-
Sample Degradation: The conjugate may be degrading over time. Analyze the sample promptly after preparation and ensure appropriate storage conditions.
-
Carry-over from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis. Implement a robust needle wash protocol and run blank injections to check for carry-over.[8]
-
Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks. Ensure the mobile phase is properly degassed.
-
Late Elution: A peak from a previous injection may elute very late in the current chromatogram. Extend the run time to confirm if this is the case.[8]
Data on Purification Method Performance
The selection of a purification method will depend on the specific properties of the this compound conjugate and the desired purity and yield. The following table summarizes typical performance characteristics of common chromatography techniques used for bioconjugate purification.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >95% | 70-95% | Effective for removing aggregates and small molecule impurities.[9] | Limited resolution for molecules of similar size. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | >98% | 80-99% | High resolving power and high binding capacity.[10] | Requires buffer optimization (pH and ionic strength).[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | >98% | 75-95% | Orthogonal to IEX and SEC; good for separating species with different drug-to-antibody ratios.[11][12] | High salt concentrations may induce aggregation.[13] |
| Affinity Chromatography | Separation based on specific binding interactions. | >99% | >90% | Highly specific, leading to very high purity in a single step.[14] | Requires a specific ligand for the conjugate; can be expensive. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | >99% | 60-90% | High resolution for analytical purposes and small-scale purification.[15] | Denaturing conditions can lead to loss of biological activity. |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Purification of an this compound-Antibody Conjugate using Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Preparation:
-
Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Ether).
-
Prepare a high-salt binding buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Equilibrate the column with 5-10 column volumes (CVs) of binding buffer.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the conjugate sample to match the binding buffer by adding a concentrated salt solution.
-
Filter the sample through a 0.22 µm filter.
-
Load the sample onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CVs of binding buffer to remove unbound material.
-
-
Elution:
-
Elute the bound conjugate using a linear gradient from 100% binding buffer to 100% elution buffer over 10-20 CVs.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and analytical SEC to determine purity and identify fractions containing the purified conjugate.
-
Protocol 2: Removal of Unconjugated this compound using Size Exclusion Chromatography (SEC)
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of your conjugate.
-
Prepare an isocratic mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the column with at least 2 CVs of the mobile phase.
-
-
Sample Preparation and Loading:
-
Concentrate the sample if necessary.
-
Filter the sample through a 0.22 µm filter.
-
Inject a sample volume that is typically 0.5-2% of the total column volume.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate. The conjugate will elute in the earlier fractions, while the smaller, unconjugated this compound will elute later.
-
Collect fractions based on the UV absorbance profile at 280 nm.
-
-
Analysis:
-
Pool the fractions containing the purified conjugate and analyze for purity by analytical HPLC or mass spectrometry.
-
Visualizations
Fibroblast Activation Protein (FAP) Signaling Pathway
Fibroblast Activation Protein (FAP), the target of UAMC1110, is known to be involved in several signaling pathways that promote tumor growth and metastasis. Understanding this pathway can provide context for the mechanism of action of this compound conjugates. FAP can influence key pathways such as the PI3K/AKT and TGF-β signaling cascades, which regulate cell proliferation, migration, and invasion.[10][16][17]
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Troubleshooting Workflow for Low Purification Yield
This workflow provides a logical approach to diagnosing and resolving issues of low yield during the purification of this compound conjugates.
Caption: Decision tree for troubleshooting low purification yield.
Experimental Workflow for this compound Conjugate Purification
This diagram outlines a typical experimental workflow for the purification and analysis of this compound conjugates.
Caption: General workflow for purification of this compound conjugates.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips For Antibody Purification Troubleshooting [biochain.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. agilent.com [agilent.com]
- 10. conductscience.com [conductscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NH2-UAMC1110 Derivatives for Fibroblast Activation Protein (FAP) Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various derivatives of NH2-UAMC1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). The data presented herein, supported by experimental evidence, is intended to assist researchers in selecting the most suitable FAP-targeting agents for their specific applications, ranging from in vitro assays to preclinical imaging and therapy.
Introduction to FAP and UAMC1110
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment of many cancers, as well as in areas of tissue remodeling, fibrosis, and inflammation. Its restricted expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted therapy. UAMC1110 is a highly potent and selective small molecule inhibitor of FAP. The this compound scaffold, which incorporates an amino group, serves as a crucial building block for the development of a wide array of FAP-targeted probes, including radiolabeled tracers for Positron Emission Tomography (PET), fluorescently labeled molecules for in vitro studies, and dimeric constructs with enhanced tumor retention properties.[1][2]
Comparative Analysis of this compound Derivatives
The following tables summarize the in vitro potency and selectivity of various this compound derivatives against FAP and other related serine proteases. The data has been compiled from multiple independent studies to provide a broad overview of the structure-activity relationships.
Table 1: FAP Affinity of UAMC1110 and its Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of different UAMC1110 derivatives against human FAP. Lower IC50 values indicate higher binding affinity.
| Compound/Derivative | Modification | FAP IC50 (nM) | Reference |
| UAMC1110 (Parent Compound) | - | 0.43 - 4.17 | [1][3][4] |
| Activity-Based Probes | |||
| Biotin-ABP (5) | Biotin conjugation | Subnanomolar | [1][4] |
| Cy3-ABP (6) | Cy3 dye conjugation | Subnanomolar | [1][4] |
| Cy5-ABP (7) | Cy5 dye conjugation | Subnanomolar | [1][4] |
| 18F-Labeled PET Tracers | |||
| Compound 1a | Fluorine substitution on quinoline ring | 6.11 | [3] |
| Compound 1b | Fluorine substitution on quinoline ring | 15.1 | [3] |
| Compound 1c | Fluorine substitution on quinoline ring | 92.1 | [3] |
| Homodimeric Inhibitors | |||
| DOTA.(SA.FAPi)2 | DOTA chelate, squaramide linker | 0.78 - 1.54 | [2] |
| DOTAGA.(SA.FAPi)2 | DOTAGA chelate, squaramide linker | 0.78 - 1.54 | [2] |
| [natGa]Ga-DOTA.(SA.FAPi)2 | Gallium complex | 0.78 - 1.54 | [2] |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 | Gallium complex | 0.78 - 1.54 | [2] |
| [natLu]Lu-DOTAGA.(SA.FAPi)2 | Lutetium complex | 0.78 - 1.54 | [2] |
| DOTAGA.Glu.(FAPi)2 | DOTAGA chelate, glutamic acid linker | 0.26 | [5] |
Table 2: Selectivity Profile of UAMC1110 Derivatives
This table showcases the selectivity of UAMC1110 derivatives for FAP over other closely related proteases, such as Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Prolyl Endopeptidase (PREP). High selectivity is crucial to minimize off-target effects.
| Compound/Derivative | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | PREP IC50 (nM) | Reference |
| UAMC1110 (Parent Compound) | >10,000 | >10,000 | >10,000 | >10,000 | [2] |
| Activity-Based Probes | |||||
| Biotin-ABP (5) | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | [1][4] |
| Cy3-ABP (6) | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | ~1,000-fold less potent than for FAP | [1][4] |
| Cy5-ABP (7) | High micromolar | Some cross-reactivity | Some cross-reactivity | High micromolar | [1][4] |
| Homodimeric Inhibitors | |||||
| DOTA.(SA.FAPi)2 | Low micromolar | Low micromolar | Low micromolar | 420 - 1600 | [2] |
| DOTAGA.(SA.FAPi)2 | Low micromolar | Low micromolar | Low micromolar | 420 - 1600 | [2] |
| DOTAGA.Glu.(FAPi)2 | High selectivity over DPP4 | - | - | High selectivity over PREP | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of IC50 for FAP and Related Proteases
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of FAP or other proteases. The activity is monitored by the cleavage of a fluorogenic substrate, which releases a fluorescent molecule.
Materials:
-
Recombinant human FAP, DPP4, DPP8, DPP9, and PREP enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4 or 0.1 M Tris-HCl buffer with 0.1 M NaCl and 0.1 mg/ml BSA, pH 7.6).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well or 384-well microplates (black, flat-bottom).
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound solution and the fluorogenic substrate.
-
Initiate the enzymatic reaction by adding the respective enzyme (FAP, DPP4, DPP8, DPP9, or PREP) to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1 hour).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4][7]
Visualizing the Landscape of this compound Derivatives
The following diagram illustrates the logical relationship between the parent compound, this compound, and its various derivatives, highlighting their intended applications and key properties.
Caption: Logical workflow for generating diverse FAP-targeted agents from the this compound scaffold.
Conclusion
The this compound scaffold provides a versatile platform for the development of a wide range of FAP-targeted agents. The choice of derivative will depend on the specific research application. For in vitro cell-based assays and fluorescence microscopy, the Cy3- and Cy5-labeled activity-based probes offer excellent tools. For in vivo imaging, the 18F-labeled PET tracers have shown promise. For theranostic applications requiring longer tumor retention, the homodimeric structures, such as the DOTAGA-based dimers, represent a significant advancement. This guide serves as a starting point for researchers to navigate the growing landscape of UAMC1110-based FAP inhibitors and to select the optimal compound for their scientific investigations.
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
FAPI-04 vs. FAPI-46 in PET Imaging: A Head-to-Head Comparison
Fibroblast Activation Protein (FAP) targeted radiotracers are revolutionizing oncological imaging, with FAPI-04 and FAPI-46 emerging as prominent agents. Both tracers target FAP, a protein highly expressed in the stroma of a wide variety of cancers, offering the potential for high-contrast imaging of tumors.[1][2][3] This guide provides a detailed, data-driven comparison of FAPI-04 and FAPI-46 to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their needs.
Executive Summary
FAPI-46 was developed as a derivative of FAPI-04 with the goal of improving tumor uptake and retention while reducing accumulation in normal organs.[3][4] Preclinical and clinical studies have demonstrated that FAPI-46 exhibits higher tumor retention and improved tumor-to-background ratios compared to FAPI-04, making it a promising candidate for theranostic applications.[3][5] While both tracers show significant advantages over the current standard, [18F]FDG, in certain cancer types, FAPI-46 generally demonstrates more favorable pharmacokinetic properties for diagnostic imaging and therapeutic applications.
Performance Data
The following tables summarize the quantitative performance of 68Ga-labeled FAPI-04 and FAPI-46 from various studies. It is important to note that direct head-to-head clinical trials are limited, and much of the comparative data is inferred from studies where each tracer was compared to [18F]FDG.
Table 1: Comparative Biodistribution and Tumor Uptake
| Parameter | 68Ga-FAPI-04 | 68Ga-FAPI-46 | Key Findings & References |
| Mean Liver SUVmax | ~1.2 - 2.9 | ~1.5 | FAPI-46 shows comparable or slightly higher liver uptake than FAPI-04, but both are significantly lower than [18F]FDG.[6][7] |
| Mean Blood Pool SUVmax | ~1.4 - 2.0 | ~1.7 | Both tracers exhibit low blood pool activity, contributing to high-contrast images.[6][7][8] |
| Tumor SUVmax (various cancers) | Intermediate to High (6-12+) | High (>12) | Both tracers demonstrate high tumor uptake across a range of cancers, often superior to [18F]FDG. FAPI-46 was developed for higher tumor retention.[3][4][8] |
| Tumor-to-Background Ratio (TBR) | High | Very High | FAPI-46 generally provides higher TBRs than FAPI-04, leading to improved image contrast.[3][5][7] |
Table 2: Radiation Dosimetry
| Parameter | 68Ga-FAPI-04 | 68Ga-FAPI-46 | Key Findings & References |
| Effective Whole-Body Dose (mSv/MBq) | 1.27E-02 to 1.64E-02 | 7.80E-03 | 68Ga-FAPI-46 has a lower reported effective whole-body dose compared to 68Ga-FAPI-04.[2][3] |
| Organ with Highest Absorbed Dose | Urinary Bladder Wall | Urinary Bladder Wall | For both tracers, the urinary bladder wall receives the highest radiation dose.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline typical experimental protocols for PET imaging with FAPI-04 and FAPI-46.
Radiopharmaceutical Synthesis
The radiolabeling of FAPI-04 and FAPI-46 with Gallium-68 (68Ga) is a critical first step.
68Ga-FAPI-46 Synthesis: A mixture of 20 nmol of FAPI-46 precursor, 10 µL of ascorbic acid solution (20% in water), and 1 mL of 68Ga solution (in 0.6 M HCl) is adjusted to a pH of 3.3–3.6 using sodium acetate (2.5 M in water).[3] The mixture is then heated to 95°C for 20 minutes.[3] The final product is isolated using solid-phase extraction.[3] The pH is adjusted to 7 with a phosphate buffer before injection.[3]
68Ga-FAPI-04 Synthesis: The synthesis of 68Ga-FAPI-04 follows a similar procedure, with radiochemical purity typically exceeding 98%.
The general workflow for radiolabeling is depicted in the following diagram:
PET/CT Imaging Protocol
Patients are typically injected with 100–370 MBq of the 68Ga-FAPI tracer.[4] Imaging is often performed at multiple time points to assess tracer kinetics, commonly at 10 minutes, 1 hour, and 3 hours post-injection.[4] A low-dose CT scan is acquired for attenuation correction and anatomical localization.
Signaling and Targeting Mechanism
Both FAPI-04 and FAPI-46 are small-molecule inhibitors that target the enzymatic activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed by cancer-associated fibroblasts (CAFs) in the tumor microenvironment of more than 90% of epithelial carcinomas.[1] Its expression in healthy adult tissues is generally low.[3] This differential expression allows for highly specific targeting of tumors.
Conclusion
Both FAPI-04 and FAPI-46 represent significant advancements in molecular imaging, offering high sensitivity and specificity for a wide range of cancers. FAPI-46, developed as an improvement upon FAPI-04, demonstrates superior tumor retention and more favorable dosimetry, positioning it as a particularly strong candidate for future clinical and theranostic applications. The choice between these tracers will depend on the specific research or clinical question, with FAPI-46 showing a distinct advantage where longer tumor retention and lower radiation dose are critical. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these promising radiotracers.
References
- 1. Revolutionizing cancer diagnosis and dose biodistribution: a meta-analysis of [68ga] FAPI- 46 vs. [18f] FDG imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dosisoft.com [dosisoft.com]
- 5. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 7. Comparison of diagnostic performance of [68Ga]-Ga-FAPI-46 and [18F]-FDG PET/CT imaging for the detection of lesions and disease staging in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to NH2-UAMC1110 Based Tracers and Other FAP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP) has emerged as a highly promising target for cancer diagnosis and therapy. Predominantly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial tumors, FAP's limited presence in healthy adult tissues makes it an ideal candidate for targeted radiopharmaceuticals.[1][2] A variety of FAP inhibitors (FAPIs) have been developed, with many based on the highly potent and selective UAMC1110 scaffold.[2][3][4] This guide provides an objective comparison of NH2-UAMC1110 based tracers against other prominent FAP inhibitors, supported by experimental data to inform preclinical and clinical research.
The designation "this compound" refers to a derivative of the UAMC1110 inhibitor that has been functionalized with an amine (NH2) group. This group serves as a chemical handle, allowing for conjugation with various chelators (like DOTA or DOTAGA) for radiolabeling or with other molecules to create more complex structures, such as dimers.[3] Therefore, this comparison focuses on the performance of the final radiolabeled tracers derived from this versatile precursor.
Quantitative Performance Comparison
The efficacy of a FAP-targeted tracer is determined by its binding affinity, selectivity, and in vivo pharmacokinetics. The following tables summarize key quantitative data from preclinical and clinical studies, comparing various UAMC1110-based tracers with other FAP inhibitors like the widely studied FAPI-04.
Table 1: In Vitro Binding Affinity and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of various FAP inhibitors against FAP and related proteases. A lower IC50 value indicates higher binding affinity. High selectivity, demonstrated by a significantly higher IC50 for related enzymes like Prolyl Endopeptidase (PREP), is crucial to minimize off-target effects.
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | Selectivity (FAP vs. PREP) | Reference |
| UAMC1110 (Reference) | 0.43 - 3.2 | 1.8 | ~563x | [2][5] |
| FAPI-04 | 6.5 - 32 | - | - | [5][6] |
| [natGa]Ga-DOTA.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | High | [5] |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 (Dimer) | 0.78 - 1.54 | High | High | [3] |
| [natGa]Ga-SB04028 | 13.9 | - | - | [7] |
| FGlc-FAPI | 167 | - | - | [6] |
Note: IC50 values can vary slightly between studies due to different experimental conditions.
Table 2: Preclinical In Vivo Performance (PET Imaging)
This table compares the in vivo performance of different radiolabeled FAP tracers in animal tumor models. Key metrics include tumor uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g), and tumor-to-background ratios (TBRs), which indicate imaging contrast.
| Tracer | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Tumor-to-Bone Ratio (at 1h p.i.) | Reference |
| [68Ga]Ga-FAPI-04 | HEK293T:hFAP Xenograft | 12.5 ± 2.00 | ~18.7 | ~3.7 | [8] |
| [68Ga]Ga-DOTA.SA.FAPi | HT-29 Xenograft | High | High | - | [3] |
| [68Ga]Ga-AV02070 | HEK293T:hFAP Xenograft | 7.93 ± 1.88 | ~41.7 | ~34.5 | [8] |
| [18F]FGlc-FAPI | HT1080hFAP Xenograft | 4.5 | - | - | [6] |
| [68Ga]Ga-SB04028 | HEK293T:hFAP Xenograft | 10.1 ± 0.42 | ~84.2 | ~42.1 | [7] |
| [68Ga]Ga-DOTAGA.(SA.FAPi)2 (Dimer) | Human Patients | Significantly Higher vs. Monomer | High | High | [3] |
Note: p.i. = post-injection. Values are model-dependent and serve as a comparative reference.
Signaling Pathways and Experimental Workflows
FAP's Role in the Tumor Microenvironment
FAP contributes to cancer progression through multiple mechanisms. As a serine protease, it remodels the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[9][10] FAP can also modulate intracellular signaling pathways, such as the PI3K/Akt pathway, to promote cell proliferation and migration.[9][11] The diagram below illustrates the central role of FAP-expressing CAFs in the tumor microenvironment.
Preclinical Evaluation Workflow for FAP Tracers
The development and validation of a new FAP tracer follow a structured preclinical workflow. This process begins with synthesis and radiolabeling, proceeds through in vitro characterization, and culminates in in vivo imaging and biodistribution studies in animal models to assess its potential for clinical translation.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of FAP inhibitors.
Competitive FAP Binding Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to displace 50% of a known radioligand, thereby quantifying its binding affinity.
-
Cells: FAP-expressing cells (e.g., human FAP-transfected HT1080hFAP cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Radioligand: A known FAP-targeted radioligand with high affinity (e.g., [177Lu]Lu-FAPI-04) is used as the competitor.
-
Procedure:
-
Cells are washed with a binding buffer (e.g., medium).
-
The non-radioactive test inhibitors (e.g., Ga-FAPI-04, natGa-DOTA.SA.FAPi) are added in a series of increasing concentrations (typically ranging from 1 nM to 10 µM).
-
A constant, low concentration of the radioligand is added to all wells.
-
The plate is incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C to prevent internalization or 37°C).
-
Following incubation, the cells are washed multiple times with ice-cold buffer to remove unbound radioactivity.
-
Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
-
Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
In Vitro Cellular Uptake and Internalization
This experiment measures the rate and extent to which a radiolabeled tracer is taken up by and internalized into FAP-expressing cells.
-
Cells: FAP-expressing cells are seeded in multi-well plates.
-
Procedure:
-
The radiolabeled tracer (e.g., [68Ga]Ga-DATA5m.SA.FAPi) is added to the cells and incubated for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To determine non-specific binding, a parallel set of cells is co-incubated with a large excess of a non-radioactive FAP inhibitor (e.g., UAMC1110).[12]
-
At each time point, the incubation is stopped by washing the cells with ice-cold buffer.
-
Total Uptake: Cells are lysed, and total cell-associated radioactivity is measured.
-
Internalization: To differentiate between surface-bound and internalized activity, cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligands. The radioactivity remaining within the cells after this wash represents the internalized fraction.
-
-
Analysis: Uptake is typically expressed as a percentage of the total added activity. The internalization rate is calculated as the ratio of internalized activity to total cell-associated activity.[12]
Small Animal PET/CT Imaging and Biodistribution
This in vivo experiment visualizes the tracer's distribution throughout the body and quantifies its accumulation in the tumor and other organs.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., U87MG, HEK293T:hFAP). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).[8][13]
-
Procedure:
-
Mice are anesthetized and injected intravenously (typically via the tail vein) with a known amount of the radiotracer (e.g., 5-10 MBq of a 68Ga-labeled FAPI).
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 30, 60, 90, 120 minutes).[14] A CT scan is performed for anatomical co-registration.
-
Ex Vivo Biodistribution: After the final imaging session, mice are euthanized. Tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
-
Analysis:
-
PET images are reconstructed and analyzed by drawing regions of interest (ROIs) over the tumor and other organs to generate time-activity curves.
-
Biodistribution data are calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the calculation of precise tumor-to-organ ratios.[15]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 12. Translational assessment of a DATA-functionalized FAP inhibitor with facile 68Ga-labeling at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Specificity of NH2-UAMC1110 as a Fibroblast Activation Protein (FAP) Targeting Agent: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of NH2-UAMC1110, benchmarked against other prominent FAP-targeting agents. This report synthesizes experimental data to provide an objective comparison of performance and specificity.
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for cancer diagnosis and therapy.[1][2][3][4] The development of specific FAP-targeting agents is crucial for the effective delivery of imaging and therapeutic payloads to the tumor site while minimizing off-target effects.[5][6] Among the landscape of FAP inhibitors, UAMC1110 and its derivatives, such as this compound, have garnered significant attention for their high potency and selectivity.[7][8][9][10]
This compound is a derivative of the potent and selective FAP inhibitor UAMC1110, designed for the synthesis of FAP-targeted imaging and therapeutic agents.[11][12] This guide provides a comparative analysis of this compound and its derivatives against other classes of FAP targeting agents, including small molecules, peptides, and antibodies, supported by a compilation of experimental data.
Comparative Analysis of FAP Targeting Agents
The effectiveness of a FAP-targeting agent is determined by its binding affinity and, critically, its selectivity against other closely related proteases such as Dipeptidyl Peptidase-4 (DPP4), DPP8, DPP9, and Prolyl Endopeptidase (PREP).[13] High selectivity ensures that the agent preferentially binds to FAP in the tumor microenvironment, reducing the potential for off-target toxicities.
| Agent Class | Agent | FAP Affinity (IC50/Ki) | Selectivity (Fold vs. other proteases) | Key Characteristics |
| Small Molecule Inhibitors | UAMC1110 | 0.43 nM - 3.2 nM | >1000-fold vs. DPP4, DPP8, DPP9, PREP | Parent compound of this compound; highly potent and selective.[9][14] |
| FAPI-04 | Not explicitly found | High specificity | Representative FAPI with favorable pharmacokinetics for PET imaging.[2] | |
| FAPI-46 | Not explicitly found | High specificity | Widely used for PET imaging and targeted radionuclide therapy.[15] | |
| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | 36 ± 4.8 nM | >350-fold vs. PREP; negligible vs. DPPs | A potent and selective boronic acid-based inhibitor.[13][16] | |
| Peptides | FAP-2286 | Not explicitly found | High | Cyclic peptide with prolonged tumor retention compared to small molecules.[15][17] |
| Antibodies | Sibrotuzumab (F19 mAb) | Not explicitly found | High | Monoclonal antibody targeting FAP; longer circulation half-life.[15] |
Table 1: Comparative data of selected FAP targeting agents. This table summarizes the binding affinity and selectivity of UAMC1110 against other representative FAP targeting agents. The data highlights the sub-nanomolar potency and high selectivity of the UAMC1110 scaffold.
Experimental Validation of FAP Targeting
The validation of a FAP-targeting agent involves a series of in vitro and in vivo experiments to confirm its specificity and efficacy.
In Vitro Assays
1. Enzyme Inhibition Assays: These assays are fundamental in determining the potency (IC50) and selectivity of the inhibitor against FAP and other related proteases.
-
Protocol: Recombinant human FAP and other proteases (DPP4, DPP8, DPP9, PREP) are incubated with a fluorogenic or chromogenic substrate. The inhibitor, at varying concentrations, is added to determine the concentration required to inhibit 50% of the enzyme's activity. The fluorescence or absorbance is measured over time using a plate reader.
2. Cell-Based Assays: These experiments validate the agent's ability to bind to FAP expressed on the cell surface.
-
Competitive Binding Assay Protocol: FAP-positive cells (e.g., U138-MG human glioblastoma cells) and FAP-negative cells (e.g., NIH-3T3 murine fibroblasts) are used.[1] Cells are incubated with a radiolabeled or fluorescently-labeled FAP-targeting agent in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound derivative). The displacement of the labeled agent is measured to determine the binding affinity of the competitor.
-
Internalization Assay Protocol: FAP-positive cells are incubated with the radiolabeled or fluorescently labeled agent at 37°C. At different time points, the cells are treated to differentiate between surface-bound and internalized agent. The amount of internalized agent is quantified to assess the rate and extent of cellular uptake.
In Vivo Studies
1. Biodistribution Studies: These studies are crucial for evaluating the tumor-targeting ability and off-target accumulation of the agent in animal models.
-
Protocol: Tumor-bearing mice (e.g., with HEK-293.hFAP or HT-1080.hFAP xenografts) are injected with the radiolabeled FAP-targeting agent.[17] At various time points post-injection, tissues and organs are harvested, weighed, and the radioactivity is measured using a gamma counter. The data is typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
2. In Vivo Imaging: Techniques like Positron Emission Tomography (PET) or optical imaging are used to visualize the tumor uptake of the labeled agent.
-
PET Imaging Protocol: Tumor-bearing mice are injected with a PET-radiolabeled FAP-targeting agent (e.g., [68Ga]FAPI-46 or an 18F-labeled UAMC1110 derivative).[4][18] Dynamic or static PET scans are acquired to visualize the distribution of the tracer over time. The tumor-to-background ratios are calculated to assess imaging contrast.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in the validation of FAP-targeting agents, the following diagrams illustrate key experimental workflows and the underlying biological rationale.
Caption: Workflow for validating a FAP-targeting agent.
Caption: FAP-targeted drug delivery to the TME.
Conclusion
The validation data strongly supports the use of this compound as a highly specific and potent scaffold for the development of FAP-targeting agents. Its derivatives have demonstrated sub-nanomolar affinity for FAP and excellent selectivity over other related proteases, a critical factor for minimizing off-target effects.[9][14] When compared to other classes of FAP targeting agents, such as peptides and antibodies, small molecule inhibitors based on the UAMC1110 scaffold offer the advantage of rapid clearance from non-target tissues, leading to high tumor-to-background ratios in imaging applications.[18] While peptide-based agents like FAP-2286 may offer longer tumor retention, the optimal choice of a targeting agent will ultimately depend on the specific diagnostic or therapeutic application. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued development and validation of novel FAP-targeted therapies and diagnostics.
References
- 1. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 9. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 10. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
UAMC1110 Derivatives: A Comparative Analysis of Protease Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of UAMC1110 and its derivatives with other key proteases. The following analysis is supported by quantitative data and detailed experimental methodologies.
UAMC1110 is recognized as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various diseases, including cancer.[1] The development of UAMC1110 derivatives, particularly as activity-based probes (ABPs), has been a significant step forward in studying FAP's biological functions.[2] This guide focuses on the cross-reactivity of these compounds with other members of the S9 family of serine proteases, a critical factor in determining their specificity and potential off-target effects.
Comparative Inhibitory Activity
The inhibitory potency (IC50) of UAMC1110 and three of its activity-based probe derivatives were assessed against FAP and four related serine proteases: Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Prolyl Oligopeptidase (PREP). The data, summarized in the table below, highlights the selectivity profile of these compounds.
| Compound | FAP IC50 (nM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | PREP IC50 (µM) |
| UAMC1110 | 0.43 | >100 | >100 | 18.7 | 1.8 |
| Probe 5 (Biotin-labeled) | 0.53 | >100 | 12.1 | 1.4 | >100 |
| Probe 6 (Cy3-labeled) | 1.0 | >100 | 10.4 | 1.0 | >100 |
| Probe 7 (Cy5-labeled) | 0.60 | >100 | 2.5 | 0.5 | >100 |
Data sourced from "In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes"[1][3]. The IC50 value for UAMC1110 against FAP reported here is slightly higher than in some earlier publications due to a revised measurement method using a lower enzyme concentration.[1][3]
The results demonstrate that while UAMC1110 and its derivatives maintain subnanomolar affinity for FAP, they exhibit significantly lower potency against DPP4 and PREP, with IC50 values in the micromolar range.[3] Notably, some cross-reactivity is observed with DPP8 and DPP9, particularly for the Cy5-labeled probe (Probe 7).[3] Despite the lower potency, the observed cross-reactivity in SDS-PAGE experiments suggests a "tight binding" profile to DPP8 and DPP9.[3]
Experimental Workflow and Protocols
To ensure the reproducibility and clear understanding of the presented data, the following experimental protocols are provided.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing protease cross-reactivity.
Detailed Experimental Protocols
IC50 Determination: The inhibitory activity of the compounds was determined by measuring their ability to inhibit the catalytic activity of the respective proteases. Recombinant human FAP, DPP4, DPP8, DPP9, and PREP were used. The enzymes were pre-incubated for 15 minutes at 37°C.[3] A fluorescent substrate (e.g., Ala-Pro-AMC for FAP) was then added along with varying concentrations of the inhibitor.[4] The reaction was incubated for a set period, and the fluorescence was measured to determine the rate of substrate hydrolysis. IC50 values were calculated from the resulting dose-response curves.
SDS-PAGE Analysis of Cross-Reactivity: To visually assess cross-reactivity, 100 nM of each recombinant enzyme (FAP, DPP4, DPP8, DPP9, and PREP) was pre-incubated for 15 minutes at 37°C in their respective assay buffers.[3] Following this, the enzymes were incubated for 20 minutes at 37°C with various concentrations of the Cy3- and Cy5-labeled UAMC1110 derivatives (probes 6 and 7).[3] The reactions were then subjected to SDS-PAGE analysis. The gel was scanned for fluorescence at the appropriate wavelengths for Cy3 and Cy5 to visualize any covalent binding of the probes to the enzymes, indicating inhibitory activity.[3]
Assay Buffers:
-
FAP Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl[3]
-
DPP Assay Buffer: 0.1 M Tris-HCl buffer with 0.1 M NaCl pH 7.6[3]
-
PREP Assay Buffer: 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT pH 7.4[3]
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
FAPI PET vs. FDG PET: A Comparative Guide to Diagnostic Performance in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological imaging, Positron Emission Tomography (PET) plays a pivotal role in diagnosis, staging, and monitoring treatment response. For decades, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has been the cornerstone radiotracer, leveraging the increased glucose metabolism of malignant cells. However, a newer class of radiotracers, Fibroblast Activation Protein Inhibitors (FAPI), is demonstrating remarkable potential, often outperforming FDG in various cancer types. This guide provides an objective comparison of FAPI PET and FDG PET, supported by experimental data, detailed methodologies, and visual representations of their underlying biological mechanisms and clinical workflows.
At a Glance: FAPI vs. FDG PET
| Feature | FAPI PET | FDG PET |
| Target | Fibroblast Activation Protein (FAP) on Cancer-Associated Fibroblasts (CAFs) in the tumor microenvironment.[1][2] | Glucose metabolism in highly metabolic cells. |
| Biological Principle | Binds to FAP, a serine protease overexpressed in the stroma of over 90% of epithelial tumors.[2] | An analog of glucose, it is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase, becoming trapped intracellularly.[3][4] |
| Patient Preparation | Generally, no fasting is required, offering greater patient convenience.[5] | Requires a fasting period of at least 4-6 hours to reduce background glucose levels.[6][7] |
| Uptake Time | Rapid uptake, with imaging possible as early as 10-60 minutes post-injection.[1][8] | Typically requires a 60-90 minute uptake period.[6] |
| Image Quality | Often yields higher tumor-to-background ratios (TBR) due to low uptake in most normal tissues, including the brain and liver.[2][9] | Can have high physiological uptake in the brain, heart, and brown adipose tissue, which can sometimes interfere with interpretation.[6] |
| Key Advantage | Superior detection of tumors with low glucose metabolism but high stromal content, and often better delineation of peritoneal metastases.[10] | Well-established and validated for a wide range of cancers, particularly those with high glycolytic activity. |
Quantitative Comparison of Diagnostic Performance
The following tables summarize the diagnostic performance of FAPI PET versus FDG PET across various cancer types, based on data from recent meta-analyses and clinical studies.
Digestive System Cancers
A meta-analysis focusing on primary digestive system cancers demonstrated the superior sensitivity of ⁶⁸Ga-FAPI PET/CT.[6]
| Cancer Type | Modality | Pooled Sensitivity (95% CI) |
| Gastric Cancer | ⁶⁸Ga-FAPI PET/CT | 0.90 (0.76–0.99) |
| ¹⁸F-FDG PET/CT | 0.68 (0.39–0.91) | |
| Liver Cancer | ⁶⁸Ga-FAPI PET/CT | 0.81 (0.53–0.99) |
| ¹⁸F-FDG PET/CT | 0.62 (0.51–0.73) | |
| Biliary Tract Cancer | ⁶⁸Ga-FAPI PET/CT | 1.00 (0.95–1.00) |
| ¹⁸F-FDG PET/CT | 0.65 (0.48–0.81) | |
| Pancreatic Cancer | ⁶⁸Ga-FAPI PET/CT | 1.00 (0.87–1.00) |
| ¹⁸F-FDG PET/CT | 0.73 (0.52–0.88) | |
| Colorectal Cancer | ⁶⁸Ga-FAPI PET/CT | 1.00 (0.98–1.00) |
| ¹⁸F-FDG PET/CT | 0.94 (0.72–1.00) |
In gastric cancer, ⁶⁸Ga-FAPI PET has shown significantly higher sensitivity for detecting primary tumors, lymph node metastases, and distant metastases compared to ¹⁸F-FDG PET.[11][12] For pancreatic cancer, FAPI PET/CT has demonstrated superiority in identifying both primary and metastatic lesions, with one study showing it upstaged 14 patients compared to FDG PET/CT.[13][14] FAPI PET also shows promise in detecting small pancreatic tumors (<20 mm) that may be missed by FDG PET.[6] In liver tumors, FAPI PET/CT has a higher sensitivity for both primary tumors and extrahepatic metastases.[5][7] For colorectal cancer, while both modalities have high sensitivity, FAPI PET/CT has shown superiority in detecting distant lymph node, liver, and peritoneal metastases.[15]
Lung Cancer
Studies in non-small cell lung cancer (NSCLC) indicate that while both tracers perform well for primary tumors, FAPI PET/CT has a higher sensitivity for detecting metastatic lesions.[16]
| Parameter (Lesion-based) | ¹⁸F-FAPI PET/CT | ¹⁸F-FDG PET/CT | P-value |
| Sensitivity | 99% | 87% | < .001 |
| Specificity | 93% | 79% | < .001 |
| Accuracy | 97% | 85% | < .001 |
Furthermore, FAPI PET demonstrates a higher tumor-to-background ratio in metastatic lymph nodes and bone metastases.[3][17]
Breast Cancer
In breast cancer, particularly invasive lobular carcinoma, FAPI PET/CT has shown higher radiotracer uptake in primary tumors and has identified more metastatic lesions in axillary lymph nodes, bone, and liver compared to FDG PET/CT.[18][19]
| Parameter | FAPI PET/CT | FDG PET/CT | P-value |
| Primary Tumor SUVmax | 9.26 (±7.2) | 6.55 (±7.0) | 0.02 |
| Primary Tumor TBR | 7.91 | 5.06 | 0.03 |
| Metastatic Site Detection | Higher | Lower | <0.05 |
One study found that FAPI PET/CT led to a change in the clinical stage for 19.8% of patients compared to staging with FDG PET/CT.
Head and Neck Cancer
For head and neck squamous cell carcinoma (HNSCC), FAPI PET/CT has shown comparable diagnostic performance to FDG PET/CT in detecting primary and metastatic disease. However, FAPI PET often provides higher contrast images due to lower physiological background uptake in the brain and salivary glands. In cases of cancers of unknown primary, FAPI PET has demonstrated a superior ability to locate the primary tumor.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility and comparability of PET imaging data. Below are detailed methodologies for both FAPI and FDG PET/CT scans.
FAPI PET/CT Protocol
-
Patient Preparation: A key advantage of FAPI PET is the simplified patient preparation. Generally, no fasting or specific dietary restrictions are required.[5] Patients are encouraged to be well-hydrated.
-
Radiotracer Administration: The patient is injected intravenously with a radiolabeled FAPI tracer, such as [⁶⁸Ga]Ga-FAPI-04, [⁶⁸Ga]Ga-FAPI-46, or [¹⁸F]FAPI-74. The typical administered activity for ⁶⁸Ga-labeled FAPI tracers ranges from 80-200 MBq.[2][8]
-
Uptake Period: The uptake period for FAPI tracers is relatively short and flexible. Imaging can often commence as early as 10 minutes post-injection, though a 30-60 minute uptake time is commonly used to allow for optimal tracer distribution and clearance from the background.[1][8] The patient should rest comfortably during this period.
-
Image Acquisition: Immediately before the scan, the patient is asked to void their bladder to reduce urinary activity in the pelvic region.[1] A low-dose CT scan is first performed for attenuation correction and anatomical localization, followed by the PET emission scan covering the area of interest (e.g., from the skull base to the mid-thigh).
FDG PET/CT Protocol
-
Patient Preparation:
-
Fasting: Patients must fast for a minimum of 4-6 hours before the injection of ¹⁸F-FDG to minimize serum insulin and glucose levels.[6][7] Water intake is encouraged.
-
Diet: A low-carbohydrate meal is often recommended the evening before the scan.[11]
-
Activity: Strenuous physical activity should be avoided for at least 24 hours prior to the scan to prevent physiological muscle uptake of FDG.[16]
-
Blood Glucose: Blood glucose levels are checked before tracer injection. If the level is high (typically >150-200 mg/dL), the scan may be rescheduled as hyperglycemia can competitively inhibit tumor uptake of FDG.[6][7]
-
-
Radiotracer Administration: The patient receives an intravenous injection of ¹⁸F-FDG.
-
Uptake Period: The patient must rest in a quiet, warm room for approximately 60-90 minutes to allow for tracer distribution and to minimize physiological muscle uptake.[6][16]
-
Image Acquisition: Similar to the FAPI protocol, the patient voids their bladder before the scan. A low-dose CT is acquired for attenuation correction, followed by the PET emission scan.
Visualizing the Mechanisms and Workflow
Signaling Pathways
The fundamental difference in the diagnostic performance of FAPI and FDG PET lies in their distinct biological targets.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. How to Perform FAPI PET? An Expedited Systematic Review Providing a Recommendation for FAPI PET Imaging With Different FAPI Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. youtube.com [youtube.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Non-tumoral uptake of 68Ga-FAPI-04 PET: A retrospective study [frontiersin.org]
- 15. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bcan.org [bcan.org]
- 18. researchgate.net [researchgate.net]
- 19. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
Dimeric vs. Monomeric UAMC1110-Based Tracers: A Comparative In Vivo Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals targeting the Fibroblast Activation Protein (FAP) has shown significant promise in oncologic imaging and therapy. UAMC1110, a potent and selective FAP inhibitor, serves as a foundational scaffold for many of these tracers. A key area of development has been the exploration of dimeric versus monomeric forms of these tracers to enhance their in vivo performance. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform future research and development.
Executive Summary
The central challenge with monomeric UAMC1110-based tracers is their rapid clearance and consequently short retention time in tumors. This limits their therapeutic efficacy when labeled with longer-lived therapeutic radionuclides. Dimerization of the FAP-binding motif has emerged as a leading strategy to overcome this limitation. Preclinical and clinical studies have demonstrated that dimeric UAMC1110-based tracers can achieve significantly higher tumor uptake and prolonged retention compared to their monomeric counterparts.[1] This improved in vivo performance is attributed to an increased avidity for FAP, which is often expressed as homodimers on the cell surface.
In Vitro Performance Comparison
The initial evaluation of these tracers begins with in vitro assays to determine their binding affinity and cellular uptake characteristics.
| Parameter | Monomeric Tracers | Dimeric Tracers | Key Findings |
| FAP Binding Affinity (IC50) | Subnanomolar to low nanomolar range | Subnanomolar to low nanomolar range | Both monomeric and dimeric tracers exhibit high affinity for FAP, with IC50 values in a comparable range.[1] |
| Cellular Uptake | High initial uptake | Higher overall uptake over time | While monomers show rapid initial uptake, dimers demonstrate a more sustained and higher overall accumulation in FAP-expressing cells.[2] |
| Internalization | Rapid and high internalization | Sustained internalization | Both tracer types are rapidly internalized; however, some studies suggest dimers may have a longer retention within the cells.[2] |
In Vivo Performance Comparison
Biodistribution and PET imaging studies in preclinical models and clinical trials have provided crucial insights into the in vivo behavior of these tracers.
| Parameter | Monomeric Tracers ([68Ga]Ga-DOTA.SA.FAPi) | Dimeric Tracers ([68Ga]Ga-DOTAGA.(SA.FAPi)2) | Key Findings |
| Tumor Uptake (%ID/g) | Lower peak uptake | Significantly higher tumor uptake | Dimeric tracers consistently show higher accumulation in tumors.[1] |
| Tumor Retention | Rapid washout | Prolonged retention | Dimerization leads to a significantly longer residence time of the tracer in the tumor.[1] |
| Tumor-to-Background Ratios | Generally high | Favorable, with potential for higher contrast over time | While monomers provide excellent initial contrast, the prolonged tumor retention of dimers can lead to improved tumor-to-background ratios at later time points. |
| Clearance | Rapid renal clearance | Slower clearance compared to monomers | The larger size of dimeric tracers results in altered pharmacokinetics with slower clearance from the body.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of these findings.
Radiolabeling with Gallium-68
The labeling of DOTA- and DOTAGA-conjugated FAP inhibitors with 68Ga is a standard procedure.
-
Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.
-
Incubation: The buffered 68Ga is added to a solution of the FAP inhibitor precursor (typically 10-50 µg).
-
Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.
-
Quality Control: Radiochemical purity is assessed using radio-TLC or radio-HPLC.
Cellular Uptake and Internalization Assays
These assays are performed using FAP-expressing cell lines.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The radiolabeled tracer is added to the cell culture medium at a specific concentration (e.g., 1 nM) and incubated for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Total Uptake Measurement: At each time point, the medium is removed, and cells are washed with cold PBS. The cells are then lysed, and the radioactivity is measured to determine total cell-associated radioactivity.
-
Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after the incubation and washing steps, the cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip the surface-bound tracer. The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) are measured separately.
-
Blocking Studies: To demonstrate specificity, a parallel set of experiments is conducted where a high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC1110) is added to the cells before the addition of the radiotracer.[3]
Animal PET/CT Imaging and Biodistribution Studies
In vivo studies are typically conducted in tumor-bearing mice.
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with FAP-expressing tumor cells.
-
Tracer Administration: Once tumors reach a suitable size, the radiolabeled tracer is injected intravenously via the tail vein.
-
PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 30, 60, 120, 180 minutes) to visualize the biodistribution of the tracer.
-
Biodistribution Study: At the end of the imaging session or at predefined time points, animals are euthanized. Tumors and major organs are collected, weighed, and the radioactivity is measured using a gamma counter. The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Visualizing the Concepts
To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.
Conclusion
The dimerization of UAMC1110-based FAP inhibitors represents a significant advancement in the development of radiopharmaceuticals for both diagnostic and therapeutic applications. The available data strongly support the hypothesis that dimeric tracers offer superior in vivo performance, characterized by increased tumor uptake and prolonged retention, when compared to their monomeric precursors. While both classes of tracers exhibit high binding affinity to FAP, the improved pharmacokinetics of dimeric compounds make them particularly promising candidates for radioligand therapy. Further research will likely focus on optimizing the linker chemistry and the choice of radionuclides to fully exploit the potential of these next-generation FAP-targeted agents.
References
- 1. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NH2-UAMC1110 Derived FAPI Probes and Established CXCR4-Targeted Imaging Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NH2-UAMC1110 derived Fibroblast Activation Protein Inhibitor (FAPI) probes against established imaging agents targeting the C-X-C Motif Chemokine Receptor 4 (CXCR4). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of imaging agents for their specific research and clinical applications.
Executive Summary
In the landscape of oncological molecular imaging, both Fibroblast Activation Protein (FAP) and C-X-C Motif Chemokine Receptor 4 (CXCR4) have emerged as compelling targets. Probes derived from this compound, a potent FAP inhibitor, have demonstrated high tumor-to-background ratios and broad applicability across various cancers. Concurrently, imaging agents targeting CXCR4, a key player in cancer progression and metastasis, have shown significant promise. This guide presents a side-by-side comparison of the performance of these two classes of imaging agents in key cancer types, based on published experimental data. While direct head-to-head clinical trials are not yet widely available, this comparative analysis of existing data will provide valuable insights into their respective strengths and potential applications.
Data Presentation: A Comparative Analysis of Imaging Performance
The following tables summarize the quantitative performance of this compound derived FAPI probes and CXCR4-targeted imaging agents in pancreatic, breast, and lung cancer. The data is presented as mean maximum standardized uptake values (SUVmax) and tumor-to-background ratios (TBR), which are common metrics for assessing the efficacy of PET imaging agents.
Table 1: Pancreatic Cancer
| Imaging Agent Class | Specific Probe Example(s) | Mean SUVmax (Primary Tumor) | Mean Tumor-to-Background Ratio (TBR) | Key Findings & Citations |
| This compound Derived FAPI | [68Ga]Ga-FAPI-04, [18F]FAPI-04 | 10.63 | 6.11 (vs. liver) | FAPI-PET shows significantly higher tracer uptake in primary tumors and metastases compared to [18F]FDG, leading to improved detection and staging.[1][2] |
| CXCR4-Targeted | [68Ga]Pentixafor | 5.5 | 2.4 (vs. liver) | [68Ga]Pentixafor PET/MRI demonstrates notable uptake in pancreatic tumors, with a satisfactory tumor-to-background ratio.[3] |
Table 2: Breast Cancer
| Imaging Agent Class | Specific Probe Example(s) | Mean SUVmax (Primary Tumor) | Mean Tumor-to-Background Ratio (TBR) | Key Findings & Citations |
| This compound Derived FAPI | [68Ga]Ga-FAPI-04, AIF-[18F]FAPI-04 | 2.6 - 17.0 | Higher than [18F]FDG | FAPI-PET demonstrates high sensitivity in detecting primary tumors and metastases, often outperforming [18F]FDG. FAPI uptake is noted across different breast cancer subtypes.[3][4][5] |
| CXCR4-Targeted | [68Ga]Pentixafor | 7.26 | - | [68Ga]Pentixafor PET is visually positive in a high percentage of breast cancer cases, with uptake correlating with tumor grade. However, SUVmax is generally lower than that of [18F]FDG.[6] |
Table 3: Lung Cancer
| Imaging Agent Class | Specific Probe Example(s) | Mean SUVmax (Primary Tumor) | Mean Tumor-to-Background Ratio (TBR) | Key Findings & Citations |
| This compound Derived FAPI | [18F]FAPI-04 | 3.1 | 4.47 | FAPI-PET demonstrates higher sensitivity, specificity, and accuracy for the diagnosis of primary and metastatic lung cancer lesions compared to [18F]FDG.[7][8][9] |
| CXCR4-Targeted | [68Ga]Pentixafor | 8.8 (SCLC), 8.0 (Adenocarcinoma), 6.2 (Squamous Cell) | 5.4 (SCLC) | CXCR4-PET is feasible for imaging lung cancer, with higher uptake in small cell lung cancer (SCLC) compared to non-small cell lung cancer (NSCLC). It can detect lesions missed by other tracers.[5][10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the CXCR4 signaling pathway and a general workflow for a clinical PET imaging study.
Caption: CXCR4 Signaling Pathway in Cancer.
Caption: General Experimental Workflow for a Clinical PET Imaging Study.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Radiolabeling of Probes
This compound Derived FAPI Probes (e.g., [68Ga]Ga-FAPI-04):
-
Precursor: A DOTA-conjugated FAPI precursor derived from this compound.
-
Radionuclide: Gallium-68 (68Ga) is typically eluted from a 68Ge/68Ga generator using HCl.
-
Labeling Procedure: The 68Ga eluate is added to a solution of the FAPI precursor in a suitable buffer (e.g., HEPES or sodium acetate). The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).
-
Purification: The labeled product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Quality Control: Radiochemical purity is assessed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
CXCR4-Targeted Probes (e.g., [68Ga]Pentixafor):
-
Precursor: A DOTA-conjugated peptide precursor, Pentixafor.
-
Radionuclide: Gallium-68 (68Ga) is obtained from a 68Ge/68Ga generator.
-
Labeling Procedure: The synthesis is often performed in an automated synthesis module. The 68Ga eluate is buffered and reacted with the Pentixafor precursor at an elevated temperature.
-
Purification: The reaction mixture is passed through an SPE cartridge to remove unreacted 68Ga and impurities.
-
Quality Control: The final product is tested for radiochemical purity, pH, and sterility before administration.
PET/CT Imaging Protocol
-
Patient Preparation: For FAPI-PET, typically no special patient preparation such as fasting is required. For CXCR4-PET with agents like [68Ga]Pentixafor, fasting is also generally not necessary. This is in contrast to [18F]FDG-PET, which requires a fasting period of at least 6 hours.
-
Radiotracer Injection: A specific activity of the radiolabeled probe (e.g., 150-250 MBq of [68Ga]Ga-FAPI-04 or 100-200 MBq of [68Ga]Pentixafor) is administered intravenously.
-
Uptake Time: Patients rest for a designated uptake period, typically around 60 minutes, to allow for the radiotracer to distribute and accumulate in target tissues.
-
Image Acquisition: The patient is positioned in the PET/CT scanner, and a low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which is typically performed from the head to the mid-thigh.
-
Image Reconstruction and Analysis: The acquired PET data are reconstructed using iterative algorithms, with correction for attenuation, scatter, and decay. The resulting images are then analyzed both visually and semi-quantitatively. Regions of interest (ROIs) are drawn around tumors and normal tissues to calculate SUVmax and TBRs.
Conclusion
Both this compound derived FAPI probes and CXCR4-targeted imaging agents represent significant advancements in oncological imaging, each with distinct characteristics. FAPI-PET imaging, leveraging the high and specific expression of FAP in the tumor microenvironment of a wide range of cancers, often demonstrates superior tumor-to-background ratios compared to the clinical standard, [18F]FDG. CXCR4-targeted agents provide a means to visualize a key pathway involved in tumor progression, metastasis, and therapy resistance.
The choice between these imaging agents will ultimately depend on the specific research question or clinical indication. For broad-spectrum tumor imaging with high contrast, FAPI probes appear to be a very promising option. For investigations specifically focused on the role of the CXCR4/CXCL12 axis in a particular cancer or for patient selection for CXCR4-targeted therapies, CXCR4-specific agents are indispensable. As more direct comparative studies become available, a clearer picture of the complementary roles of these powerful imaging tools will undoubtedly emerge, further enhancing the precision of cancer diagnosis and treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Prognostic significance of SUVmax and serum carbohydrate antigen 19-9 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4-Directed PET/CT in Patients with Newly Diagnosed Neuroendocrine Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. [68Ga]Pentixafor-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [68Ga]Ga-Pentixafor PET/CT imaging for in vivo CXCR4 receptor mapping in different lung cancer histologic sub-types: correlation with quantitative receptors' density by immunochemistry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Efficacy of NH2-UAMC1110 Based Theranostics: A Comparative Guide
The landscape of cancer theranostics is rapidly evolving, with a significant focus on targeting the tumor microenvironment. One of the most promising targets is the Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors, while its presence in healthy adult tissues is minimal. This differential expression makes FAP an excellent candidate for targeted delivery of both diagnostic and therapeutic agents.
NH2-UAMC1110, a derivative of the potent and selective FAP inhibitor UAMC1110, serves as a foundational molecule for a class of theranostics known as FAP inhibitors (FAPIs). When chelated and radiolabeled, these molecules can be used for PET imaging (e.g., with Gallium-68) or targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225).
While monomeric UAMC1110-based radiopharmaceuticals have demonstrated remarkable potential in molecular imaging, a primary challenge for their therapeutic application has been their relatively short retention time within the tumor.[1][2] This rapid clearance may not be optimal for delivering a sufficient radiation dose to the tumor, especially when using therapeutic radionuclides with longer physical half-lives like Lutetium-177 (6.7 days) and Actinium-225 (9.9 days).[1] To address this limitation, several alternative strategies have been developed, primarily focusing on increasing the molecular size and binding avidity to prolong tumor residency. These alternatives include dimeric FAPI constructs and molecules conjugated with albumin binders.
This guide provides an objective comparison of the performance of this compound-based theranostics with these next-generation alternatives, supported by experimental data.
Comparative Performance Data
The following tables summarize key in vitro and in vivo data comparing monomeric this compound-based theranostics with their dimeric counterparts.
| Compound | Description | FAP Binding Affinity (IC50, nM) | Reference |
| UAMC1110 | Parent FAP inhibitor | 0.78 - 1.54 | [2] |
| [natGa]Ga-DOTA.SA.FAPi | Monomeric, UAMC1110-based | Subnanomolar to low nanomolar | [2] |
| [natLu]Lu-DOTA.SA.FAPi | Monomeric, UAMC1110-based | Subnanomolar to low nanomolar | [2] |
| DOTA.(SA.FAPi)2 | Dimeric, UAMC1110-based | 0.78 - 1.54 | [2] |
| DOTAGA.(SA.FAPi)2 | Dimeric, UAMC1110-based | 0.78 - 1.54 | [2] |
| FAPI-46 | Monomeric, UAMC1110-based | 2.0 ± 0.18 (DOTA-FAPI-04) | [3] |
| ND-bisFAPI | Dimeric, UAMC1110-based | 0.25 ± 0.05 | [3] |
| Compound | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor Retention | Reference |
| [177Lu]Lu-DOTA.SA.FAPi | PC3 Xenografts | 8.9 ± 0.2 (at 4h) | Rapid washout | [4] |
| [177Lu]Lu-DOTAGA.(SA.FAPi)2 | PC3 Xenografts | 8.6 ± 0.7 (at 4h) | Significantly higher retention at 48h and 96h vs. monomer | [4] |
| [68Ga]Ga-FAPI-46 | HCC-PDX | Lower than dimer | Shorter retention than dimer | [5] |
| [68Ga]Ga-DOTA-2P(FAPI)2 | HCC-PDX | Significantly higher than monomer | Longer retention than monomer | [5] |
| [177Lu]Lu-FAPI-46 | HT-1080-FAP | 3.4 ± 0.7 (at 24h) | Lower than tetramer | [6] |
| [177Lu]Lu-DOTA-2P(FAPI)2 | HT-1080-FAP | 17.1 ± 3.9 (at 24h) | Higher than monomer | [6] |
| [177Lu]Lu-DOTA-4P(FAPI)4 | HT-1080-FAP | 21.4 ± 1.7 (at 24h) | Highest among the compared | [6] |
Experimental Protocols
Detailed methodologies for the synthesis, radiolabeling, and preclinical evaluation of FAP-targeted theranostics are crucial for reproducible research. Below are representative protocols based on published studies.
Synthesis of a Dimeric FAP Inhibitor (e.g., DOTA.(SA.FAPi)2)
The synthesis of dimeric FAP inhibitors is a multi-step process that involves the conjugation of two FAP inhibitor molecules to a central chelator.
Materials:
-
NH2-FAPi (amine-functionalized UAMC1110 derivative)
-
DOTA-NHS-ester (or other activated chelator)
-
Squaric acid diethyl ester (for squaramide linker)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Conjugation: NH2-FAPi is reacted with an excess of squaric acid diethyl ester in a suitable organic solvent with a base (e.g., DIPEA) to form the squaramide-mono-ester FAPi derivative.
-
Dimerization: The activated chelator (e.g., DOTA-NHS-ester) is reacted with two equivalents of the squaramide-functionalized FAPi in a polar aprotic solvent. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: The final dimeric product is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the product are confirmed by mass spectrometry and analytical HPLC.[2]
Radiolabeling with Lutetium-177
This protocol describes the labeling of a DOTA-functionalized FAP inhibitor with the therapeutic radionuclide Lutetium-177.
Materials:
-
DOTA-conjugated FAP inhibitor (e.g., DOTA.SA.FAPi or DOTAGA.(SA.FAPi)2)
-
[177Lu]LuCl3 solution
-
Ammonium acetate or sodium acetate buffer (pH 4.5-5.5)
-
Heating block or water bath
-
Quality control system (e.g., ITLC or radio-HPLC)
Procedure:
-
Reaction Setup: A sterile, pyrogen-free reaction vial is charged with the DOTA-conjugated FAP inhibitor dissolved in a small volume of high-purity water.
-
Buffering: An appropriate volume of acetate buffer is added to the vial to maintain the optimal pH for chelation.
-
Radionuclide Addition: The desired activity of [177Lu]LuCl3 is added to the reaction vial.
-
Incubation: The reaction mixture is heated at 90-95°C for 15-30 minutes.[7][8]
-
Quality Control: The radiochemical purity of the final product is determined using instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that the incorporation of 177Lu is greater than 95%.[9]
In Vivo Biodistribution Studies
Animal models are essential for evaluating the pharmacokinetic profile and tumor-targeting efficacy of novel radiopharmaceuticals.
Procedure:
-
Animal Model: Tumor-bearing mice are typically used, with tumors that endogenously express FAP or have been engineered to do so (e.g., by implanting FAP-expressing cancer cells).
-
Radiotracer Administration: A known activity of the 177Lu-labeled FAP inhibitor is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48, 96 hours), cohorts of mice are euthanized.
-
Organ Dissection and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor at each time point. This data provides a quantitative measure of the biodistribution and tumor uptake of the radiotracer.[4][10]
Visualizing Key Processes
To better understand the underlying biology and experimental designs, the following diagrams illustrate the FAP signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully-automated synthesis of 177Lu labelled FAPI derivatives on the module modular lab-Eazy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro labelling of 177Lu FAPI-46, an institutional experience [inis.iaea.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Safe Disposal of NH2-UAMC1110: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of NH2-UAMC1110, a derivative of the fibroblast activation protein (FAP) inhibitor UAMC1110 used in the synthesis of radiotracers. Due to the absence of a specific Safety Data Sheet (SDS), and considering its quinoline-based structure, this compound should be handled with caution as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its associated waste is through your institution's licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash without explicit approval from your Environmental Health and Safety (EHS) department.
-
Segregation of Waste: Isolate all waste containing this compound from other chemical waste streams to prevent unknown and potentially hazardous reactions. This includes unused solid compounds, solutions, and contaminated materials.
-
Containerization of Waste:
-
Solid Waste: Place any solid this compound, along with contaminated items such as weighing paper, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste solvents unless approved by your EHS department.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area is designated for hazardous waste.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup. Provide them with the complete chemical name and any available information on its properties.
-
Decontamination of Glassware: Decontaminate any glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[1]
Chemical and Physical Properties
While specific quantitative data for this compound is limited, the following information has been compiled from available resources.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | A derivative of UAMC1110 |
| Primary Use | For research in the synthesis of FAPI-QS, a chelating agent for radiotracers used in tumor diagnosis and treatment. |
| Structural Class | Based on UAMC1110, it is a quinoline derivative. Quinoline-based compounds should be handled as potentially hazardous.[1][2][3] |
| Shipping Information | Shipped as a non-hazardous chemical under ambient temperature.[4] |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
